molecular formula C9H13N3 B13499296 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Cat. No.: B13499296
M. Wt: 163.22 g/mol
InChI Key: FOVLIIUOTXECQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrido[2,3-b]pyrazine class of fused heterocycles, which have attracted considerable attention due to their multifaceted biological properties and potential as inhibitors for various therapeutic targets . Researchers can leverage this core structure to develop novel analogs for investigating new treatment pathways. The main research applications and value of this compound are centered around its potential as a precursor for the development of antibacterial and anticancer agents. Pyrido[2,3-b]pyrazine derivatives have demonstrated notable biological activities in scientific studies. For instance, closely related N1,N4-dialkylated derivatives have shown promising antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus . Complementary computational studies, including molecular docking simulations, have rationalized these activities by showing strong interactions of such derivatives with bacterial targets like DNA gyrase . Furthermore, the structural similarity of this heterocyclic system to other nitrogen-containing scaffolds like pyridopyrimidinones, which are established in cytotoxicity research against cancer cell lines such as MCF-7 and HeLa, underscores its broad utility in oncology research . The mechanism of action for pyrido[2,3-b]pyrazine-based compounds is multifaceted and can be attributed to their ability to interact with key enzymatic targets. Evidence from in silico studies suggests that derivatives of this scaffold exhibit strong binding affinities to enzymes critical for bacterial and cancer cell survival, often through multiple hydrogen bonding interactions . This aligns with the approach of designing hybrid pharmacophores in a single molecule to combat complex diseases and address challenges like drug resistance . As a supplier, we provide this high-purity compound to support innovative in vitro and in silico research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H13N3/c1-2-7-6-11-8-4-3-5-10-9(8)12-7/h3-5,7,11H,2,6H2,1H3,(H,10,12)

InChI Key

FOVLIIUOTXECQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(N1)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. While this specific compound is cataloged, detailed experimental data for its characterization is not extensively available in public literature. Therefore, this document serves as a practical, field-proven guide outlining the logical steps and analytical techniques a senior application scientist would employ to confirm its structure upon synthesis. We will delve into a plausible synthetic route, and then meticulously detail the application of modern spectroscopic methods, including Mass Spectrometry (MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally determine its molecular structure. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the structural verification of novel heterocyclic compounds.

Introduction and Chemical Identity

3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the tetrahydropyridopyrazine class. The core structure is a fusion of a pyridine and a pyrazine ring, with the pyrazine ring being fully saturated. The ethyl group is substituted on one of the nitrogen atoms of the pyrazine ring.

Chemical Structure:

Figure 1: Chemical Structure of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Compound Identification:

IdentifierValue
IUPAC Name 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS Number 1499973-27-1[1]

For reference, the CAS numbers for the parent aromatic compound, pyrido[2,3-b]pyrazine, and the unsubstituted saturated analogue are 254-78-4 and 35808-40-3, respectively.[2][3]

Plausible Synthetic Pathway: Reductive Amination

A logical and efficient method for the synthesis of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is the reductive amination of the parent compound, 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, with acetaldehyde. This one-pot reaction is widely used for the N-alkylation of amines due to its high selectivity and mild reaction conditions.[4][5][6][7]

Synthesis cluster_reactants Reactants cluster_product Product reactant1 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine intermediate Imine Intermediate reactant1->intermediate + reactant2 Acetaldehyde reactant2->intermediate reagent NaBH(OAc)3 (Sodium triacetoxyborohydride) product 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine intermediate->product Reduction

Figure 2: Proposed Synthesis via Reductive Amination

Experimental Protocol: Reductive Amination
  • Dissolution: Dissolve 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Structure Elucidation Workflow

The following workflow outlines the comprehensive analytical approach for the definitive structure elucidation of the synthesized compound.

Elucidation_Workflow start Synthesized Compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Fragmentation Pattern nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Identify Proton & Carbon Environments elucidation Final Structure Elucidation ms->elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Resolve Ambiguities & Establish Connectivity nmr_2d->elucidation

Figure 3: Analytical Workflow for Structure Elucidation

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and identify key structural motifs.

Expected Results:

  • Molecular Ion Peak (M+): An ion peak at m/z 163, corresponding to the molecular weight of C9H13N3. The odd molecular weight is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[8]

  • Key Fragmentation: A prominent fragmentation pattern for N-ethyl amines is the α-cleavage, which involves the loss of a methyl radical (CH3•) to form a stable iminium ion.[8][9]

Predicted Fragmentation Pattern:

m/zProposed FragmentNotes
163[C9H13N3]+•Molecular Ion (M+)
148[M - CH3]+Loss of a methyl radical from the ethyl group (α-cleavage). This is expected to be a major fragment.
134[M - C2H5]+Loss of the entire ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To obtain a detailed map of the proton and carbon environments within the molecule and to establish the connectivity between atoms through one- and two-dimensional NMR experiments.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.5dd1HH-5Aromatic proton, deshielded by adjacent nitrogen.
~6.8d1HH-7Aromatic proton, ortho to NH.
~6.6dd1HH-6Aromatic proton.
~4.8br s1HN1-HExchangeable proton on nitrogen.
~3.6t2HH-2Methylene protons adjacent to two nitrogen atoms.
~3.4q2HN-CH2-CH3Methylene protons of the ethyl group, coupled to the methyl protons.
~3.1t2HH-4Methylene protons adjacent to a nitrogen and an aromatic ring.
~1.2t3HN-CH2-CH3Methyl protons of the ethyl group, coupled to the methylene protons.
¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~150C-8aAromatic carbon adjacent to nitrogen.
~145C-4aAromatic carbon adjacent to nitrogen.
~135C-5Aromatic CH.
~118C-7Aromatic CH.
~115C-6Aromatic CH.
~50C-2Aliphatic carbon between two nitrogens.
~48N-CH2-CH3Methylene carbon of the ethyl group.
~45C-4Aliphatic carbon adjacent to nitrogen and aromatic ring.
~12N-CH2-CH3Methyl carbon of the ethyl group.
2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the overall structure.[4][7]

5.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10]

Expected Key Correlations:

  • Correlation between the aromatic protons H-5, H-6, and H-7, confirming the pyridine ring spin system.

  • Correlation between the methylene (H-2) and methylene (H-4) protons of the pyrazine ring, if there is any weak long-range coupling.

  • A strong correlation between the methylene and methyl protons of the ethyl group.

5.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[11] This allows for the direct assignment of carbon signals based on their attached, and already assigned, protons.

5.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is pivotal as it reveals correlations between protons and carbons that are two or three bonds away.[12][13] This is particularly useful for identifying quaternary carbons and for linking different spin systems together.

Expected Key HMBC Correlations:

  • The methylene protons of the ethyl group (~3.4 ppm) will show a correlation to the methyl carbon of the ethyl group (~12 ppm) and to the C-2 and C-4 carbons of the pyrazine ring.

  • The H-2 protons (~3.6 ppm) will show correlations to C-4 and C-8a.

  • The H-4 protons (~3.1 ppm) will show correlations to C-2 and C-4a.

  • The aromatic protons will show correlations to the carbons within the pyridine ring and to the junction carbons C-4a and C-8a, confirming the fusion of the two rings.

Conclusion

The structural elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, while not extensively documented, can be confidently achieved through a systematic application of modern analytical techniques. The proposed synthetic route via reductive amination offers a reliable method for its preparation. Subsequent analysis by mass spectrometry provides crucial information on the molecular weight and key fragmentation patterns characteristic of the N-ethyl amine moiety. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and overall molecular architecture. This guide provides a robust framework for the synthesis and structural verification of this and other novel heterocyclic compounds, underscoring the importance of a logical and multi-faceted analytical approach in chemical research and drug development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]

  • Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved February 15, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 15, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 15, 2026, from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved February 15, 2026, from [Link]

Sources

Exploring the Biological Activity of Substituted Pyrido[2,3-b]pyrazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse and specific interactions with a wide array of biological targets. This versatility has led to the discovery of substituted pyrido[2,3-b]pyrazines with a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the biological activities of substituted pyrido[2,3-b]pyrazines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, and neurology. The guide will detail the synthesis of these compounds, their mechanisms of action, structure-activity relationships, and provide field-proven experimental protocols for their evaluation.

I. Synthetic Strategies for Substituted Pyrido[2,3-b]pyrazines

The biological evaluation of any chemical scaffold is fundamentally reliant on the ability to synthesize a diverse library of analogues. Several synthetic routes to the pyrido[2,3-b]pyrazine core and its derivatives have been established, with the choice of method often depending on the desired substitution pattern.

A. Condensation Reactions: The Cornerstone of Pyrido[2,3-b]pyrazine Synthesis

The most common and versatile method for constructing the pyrido[2,3-b]pyrazine ring system is the condensation of a suitably substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1] The reaction conditions can be tuned to favor the formation of a specific regioisomer when unsymmetrical dicarbonyl compounds are used.[1]

Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines via Condensation

  • Reactant Preparation: Dissolve one equivalent of the desired 2,3-diaminopyridine derivative in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: Add a slight excess (1.1 equivalents) of the 1,2-dicarbonyl compound to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 2,3-disubstituted pyrido[2,3-b]pyrazine.[2]

B. Multicomponent Reactions: An Efficient Approach to Structural Diversity

Multicomponent reactions (MCRs) offer a highly efficient strategy for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. A notable example is the three-component reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA), to yield structurally diverse pyrido[2,3-b]pyrazine derivatives.[3][4]

Experimental Protocol: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of the substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in ethanol.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 20 mol%) to the mixture.

  • Reaction Execution: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. The solid is then collected by filtration, washed with cold ethanol, and dried to yield the desired substituted pyrido[2,3-b]pyrazine.[3][4]

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrido[2,3-b]pyrazine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, with derivatives demonstrating activity against various cancer cell lines and key oncogenic drivers.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5][] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several substituted pyrido[2,3-b]pyrazines have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors.[7][8]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][9] This blockade of oncogenic signaling leads to cell cycle arrest and apoptosis in cancer cells.

Diagram: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]pyrazines

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling cascade by a pyrido[2,3-b]pyrazine derivative.

B. KRAS Inhibition

Mutations in the KRAS gene are among the most common oncogenic drivers, and for a long time, KRAS was considered "undruggable." However, the discovery of a covalent binding pocket in the KRAS G12C mutant has opened up new avenues for therapeutic intervention. Notably, certain 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been identified as potential covalent inhibitors of mutant KRAS.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrido[2,3-b]pyrazines against various cancer cell lines.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
7n 7-(heteroaryl)-substitutedPC9 (NSCLC)0.09[7]
PC9-ER (Erlotinib-Resistant NSCLC)0.15[7]
7f Pyrido[2,3-b][][10]oxazine derivativeHCC827 (NSCLC)0.09[8]
NCI-H1975 (NSCLC)0.89[8]
A549 (NSCLC)1.10[8]
8a Pyrido[2,3-d]pyrimidin-4(3H)-one derivativePC-3 (Prostate)7.98[11]
8d Pyrido[2,3-d]pyrimidin-4(3H)-one derivativePC-3 (Prostate)7.12[11]
A-549 (Lung)7.23[11]
Experimental Protocols for Anticancer Activity Evaluation

1. In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with pyrido[2,3-b]pyrazine derivatives A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC₅₀ value E->F

Caption: A streamlined workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

2. In Vitro Kinase Assay (e.g., for EGFR)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity or by using fluorescence-based detection methods.

  • Data Analysis: Determine the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Substituted pyrido[2,3-b]pyrazines have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

A. Mechanism of Action: Targeting Bacterial DNA Gyrase

While the exact mechanisms of action for many antibacterial pyrido[2,3-b]pyrazines are still under investigation, evidence suggests that some derivatives may exert their effect by inhibiting bacterial DNA gyrase.[12] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotic development. Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[12]

Diagram: Proposed Mechanism of Antibacterial Action

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->DNA_Gyrase Inhibits GyrB ATP-binding site

Caption: Inhibition of bacterial DNA gyrase by a pyrido[2,3-b]pyrazine derivative, leading to cell death.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrido[2,3-b]pyrazine derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (mg/mL)Reference
1 2,3-dithioneStaphylococcus aureus0.078
Bacillus cereus0.078
Escherichia coli0.625
Salmonella typhi1.25
2-5 2,3-alkyl/aryl substitutedVarious strains1.5 - 5.0
A Pyrido-dipyrimidineGram-negative bacteria0.31 - 0.62[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution of Compound: Perform serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, substituted pyrido[2,3-b]pyrazines have shown potential in other therapeutic areas.

A. Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The CRF1 receptor is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as potent CRF1 receptor antagonists, with one compound exhibiting an IC₅₀ of 0.70 nM.[14]

B. Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel involved in pain sensation. Antagonists of this receptor are being explored as novel analgesics. A pyrido[2,3-b]pyrazine derivative was discovered as an orally bioavailable TRPV1 antagonist with a significantly lower potential for the formation of reactive metabolites compared to a previous lead compound.[15]

V. Conclusion and Future Directions

The substituted pyrido[2,3-b]pyrazine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with a diverse and potent range of biological activities. The synthetic accessibility of this ring system, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of new therapeutic agents.

Future research in this area will likely focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization.

  • Structure-Based Drug Design: The use of computational modeling and structural biology will facilitate the design of more potent and selective inhibitors.

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds will be essential for their translation into clinical candidates.

References

  • Chen, Z., & Fu, X. (2011). EGFR signaling in cancer and its role in cancer therapy. Cancer Metastasis Reviews, 30(3-4), 333-343.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Dzierba, C. D., et al. (2012). Synthesis and structure-activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4986-4989.
  • Goffin, J. R., & Zbuk, K. (2013). Epidermal growth factor receptor inhibitors in non-small-cell lung cancer. Current Oncology, 20(4), e388–e401.
  • Gilligan, P. J., et al. (2004). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 47(23), 5783-5790.
  • Hassan, A. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. RSC Advances, 12(31), 20206-20221.
  • Hassan, G. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6885.
  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Retrieved from [Link]

  • Kandri Rodi, Y., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Macor, J. E., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363.
  • Mistry, S. N., et al. (2022). Novel pyrido[2,3-b][][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(12), 1535-1545.

  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6127-6131.
  • Perreault, C., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363.
  • Rauf, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32160-32174.
  • Szabo, M., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 653-658.
  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1).
  • Tariq, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32160-32174.
  • Tyagi, R., et al. (2022). Investigation of the antimicrobial potential of selected pyrido-dipyrimidines: A computational approach to Gyrase inhibition.
  • Vasilev, A. A., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules, 17(5), 5242-5254.
  • Wodicka, L. M., et al. (2015). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular Cancer Therapeutics, 14(4), 1035-1045.
  • Yadav, D. K., et al. (2022). Novel pyrido[2,3-b][][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(12), 1535-1545.

  • Zarkovic, M., et al. (2025). Investigation of the antimicrobial potential of selected pyrido-dipyrimidines: A computational approach to Gyrase inhibition.
  • Zhang, Y., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. RSC Advances, 12(31), 20206-20221.

Sources

discovery and synthesis of new pyrido[2,3-b]pyrazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Synthesis of New Pyrido[2,3-b]pyrazine Analogs: An In-Depth Technical Guide

Abstract

The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent inhibition against critical kinase targets (EGFR, PI3K, PIM-1) and broad-spectrum antimicrobial activity. This technical guide provides a rigorous, evidence-based roadmap for the design, synthesis, and characterization of novel analogs. We move beyond generic protocols to address the specific challenges of regioselectivity, solubility, and late-stage functionalization, offering researchers a self-validating workflow for drug discovery.

Introduction: The Pharmacophore & Biological Rationale[1]

The pyrido[2,3-b]pyrazine core is a bioisostere of quinoxaline and pteridine. Its distinct nitrogen positioning confers unique hydrogen-bonding capabilities and electronic properties, making it an ideal scaffold for ATP-competitive kinase inhibition.

Key Therapeutic Targets:

  • Oncology: High affinity for EGFR (including T790M resistant mutants) and PI3K isoforms. The scaffold mimics the adenine ring of ATP, fitting snugly into the kinase hinge region.

  • Antimicrobial: Inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).

  • Emerging Applications: Electrochemical DNA sensing and nonlinear optical (NLO) materials due to the high degree of conjugation and planarity.

Strategic Retrosynthesis & Pathway Design

To access diverse analogs efficiently, we employ a convergent strategy. The primary disconnection splits the pyrazine ring, tracing back to the condensation of electron-rich 2,3-diaminopyridines with electrophilic 1,2-dicarbonyls.

DOT Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target Pyrido[2,3-b]pyrazine (Target Scaffold) Precursor1 2,3-Diaminopyridine (Nucleophile) Target->Precursor1 Condensation (- 2 H2O) Precursor2 1,2-Dicarbonyl (Electrophile) Target->Precursor2 Condensation Functionalization Pd-Catalyzed Coupling (Late-Stage Diversity) Target->Functionalization Forward Derivatization

Caption: Convergent retrosynthetic disconnection revealing the core condensation strategy and opportunities for late-stage functionalization.

Core Synthetic Methodology: Regioselective Condensation

The condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls (e.g., arylglyoxals) is the industry standard but is plagued by regioselectivity issues.

The Challenge: The 3-amino group of the pyridine ring is significantly more nucleophilic than the 2-amino group due to the inductive effect of the ring nitrogen. The Solution: Control of pH and temperature.

Protocol A: Regioselective Synthesis of 3-Arylpyrido[2,3-b]pyrazines

Use this protocol for high-yield construction of the core ring system.

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Arylglyoxal monohydrate (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 20 mol%) or Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,3-diaminopyridine (5 mmol) in absolute EtOH (20 mL).

  • Activation: Add p-TSA (1 mmol) to protonate the less basic 2-amino group, enhancing the nucleophilic differential.

  • Addition: Add the arylglyoxal (5.5 mmol) dropwise at 0°C to favor kinetic control.

  • Reflux: Warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/DMF.

Mechanism & Regiochemistry: The 3-NH₂ attacks the more electrophilic aldehyde carbon of the glyoxal first. Acidic conditions (AcOH or p-TSA) suppress the reactivity of the 2-NH₂, ensuring the formation of the 3-substituted isomer over the 2-substituted isomer.

DOT Diagram 2: Mechanism of Regioselective Condensation

Mechanism Step1 2,3-Diaminopyridine (3-NH2 is most nucleophilic) Step2 Nucleophilic Attack on Glyoxal Aldehyde Step1->Step2 p-TSA/AcOH Step3 Imine Intermediate Step2->Step3 - H2O Step4 Intramolecular Cyclization (2-NH2 attacks Ketone) Step3->Step4 Product 3-Arylpyrido[2,3-b]pyrazine (Major Isomer) Step4->Product - H2O Aromatization

Caption: Mechanistic pathway highlighting the nucleophilic priority of the 3-amino group leading to the 3-aryl isomer.

Advanced Multicomponent Synthesis (One-Pot)

For rapid library generation, a three-component reaction avoids the isolation of unstable dicarbonyl intermediates.

Protocol B: Three-Component Coupling

Target: Indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives.

Reagents:

  • Indane-1,3-dione (1.0 equiv)[1]

  • Substituted Benzaldehyde (1.0 equiv)

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Catalyst: p-TSA (20 mol%)[2][3]

  • Solvent: Ethanol[4][2][3][5]

Procedure:

  • Combine all three components in EtOH.

  • Reflux for 8–9 hours.

  • Self-Validation: The reaction proceeds via a Knoevenagel condensation (aldehyde + indane-1,3-dione) followed by a Michael-type addition/cyclization with the diamine.

  • Yield: Typically 80–90%.

  • Purification: Simple filtration of the precipitate; recrystallize from Ethyl Acetate.

Late-Stage Functionalization & Library Expansion

Once the core is synthesized, diversity is introduced via Palladium-catalyzed cross-couplings.

Strategy:

  • Halogenation: Treat the pyrido[2,3-b]pyrazine core with NBS or NIS to install a handle at the 6, 7, or 8 position (electrophilic aromatic substitution).

  • Suzuki-Miyaura Coupling:

    • Substrate: Bromo-pyrido[2,3-b]pyrazine.[1][6]

    • Reagent: Aryl boronic acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: Dioxane/Water (4:1), 90°C, 12h.

N-Alkylation (Phase Transfer Catalysis): For 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones:

  • Conditions: Alkyl halide, TBAB (Tetrabutylammonium bromide), K₂CO₃, DMF, RT.

  • Outcome: Selective N1/N4 alkylation to tune solubility and lipophilicity.

Data Summary: SAR & Characterization

Table 1: Reaction Optimization & Yield Comparison (Protocol A)

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Regioselectivity (3-isomer:2-isomer)
1EtOHNoneReflux124560:40
2DMFNone9085565:35
3EtOH p-TSA (20%) Reflux 5 92 >95:5
4AcOHNoneReflux68590:10

Characterization Nuances:

  • 1H NMR: The protons on the pyrazine ring are diagnostic. In 3-aryl isomers, the H-2 proton appears as a singlet around 9.2–9.5 ppm .

  • X-Ray: Essential for confirming the regiochemistry of the first analog in a new series, as NMR shifts can sometimes be ambiguous depending on substituents.

Future Outlook: Flow Chemistry Adaptation

While batch synthesis is standard, adapting Protocol A to a Continuous Flow Reactor is recommended for scale-up.

  • Setup: Two feed streams (Diamine/Acid and Glyoxal) mixing in a T-piece.

  • Reactor: PFA tubing coil heated to 100°C.

  • Residence Time: 10–20 minutes.

  • Advantage: Minimizes the degradation of sensitive glyoxals and improves the safety profile of exothermic condensations.

References

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2013. Link

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. Link

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. Results in Chemistry, 2025.[6] Link

  • From Quinoxaline, Pyrido[2,3-b]pyrazine... to Pyrazino-Fused Carbazoles. Molecules, 2018.[1] Link

Sources

A Technical Guide to the Spectroscopic Analysis of the Pyrido[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure, rich in nitrogen atoms, imparts unique electronic and hydrogen-bonding properties, making it a valuable core for the design of novel therapeutic agents and functional organic materials.[3][4] Derivatives of this core have demonstrated a wide range of biological activities, including antibacterial and anticancer properties, and have been investigated for applications in organic electronics.[3][5][6]

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the spectroscopic techniques essential for the structural characterization of the pyrido[2,3-b]pyrazine core. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the expected spectral data but also on explaining the underlying reasons for the observed signals, thereby offering a deeper understanding of the structure-property relationships of this important heterocyclic system.

Caption: Pyrido[2,3-b]pyrazine Core Structure

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, including the pyrido[2,3-b]pyrazine core and its derivatives. By probing the magnetic environments of ¹H and ¹³C nuclei, we can gain detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Interpreting the Spectrum:

The pyrido[2,3-b]pyrazine core has five aromatic protons. The electron-withdrawing nature of the three nitrogen atoms significantly deshields the protons, causing them to resonate at a relatively downfield region of the spectrum.

  • Chemical Shifts (δ): The protons on the pyridine ring (H5, H6, H7) and the pyrazine ring (H2, H3) have distinct chemical shifts. The protons on the pyrazine ring are generally found further downfield due to the proximity of two nitrogen atoms. For the unsubstituted core, the signals typically appear in the range of 7.5 to 9.5 ppm.[7][8]

  • Splitting Patterns (Coupling Constants, J): The coupling between adjacent protons provides valuable information about their connectivity.

    • H6 will typically appear as a doublet of doublets (dd) due to coupling with H5 and H7.

    • H5 and H7 will also appear as doublets of doublets.

    • H2 and H3 will appear as doublets, coupling to each other.

Typical ¹H NMR Data for Pyrido[2,3-b]pyrazine Derivatives:

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Solvent
3-Phenylpyrido[2,3-b]pyrazine9.50 (s)-8.53 (d)7.74 (dd)8.40-8.34 (m)-
2,3-Diphenylpyrido[2,3-b]pyrazine--8.70 (d)8.28 (d)7.32-7.44 (m)CDCl₃

Data extracted from literature.[7][9]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrido[2,3-b]pyrazine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity.

  • Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H NMR experiment usually takes a few minutes.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Interpreting the Spectrum:

  • Chemical Shifts (δ): The carbons in the pyrido[2,3-b]pyrazine core are also deshielded by the nitrogen atoms, and their signals typically appear between 120 and 160 ppm.[7][8] The quaternary carbons (C4a, C8a) and the carbons directly bonded to nitrogen (C2, C3, C5, C8) are generally found further downfield.

  • DEPT/APT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons, which greatly aids in the assignment of signals.[6]

Typical ¹³C NMR Data for a Phenyl-Substituted Pyrido[2,3-b]pyrazine:

CarbonChemical Shift (ppm)
Aromatic CH124.7 - 138.1
Aromatic C (quaternary)144.3 - 154.4

Data for 3-phenylpyrido[2,3-b]pyrazine, extracted from literature.[8]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of solvent).

  • Instrumentation and Setup: Similar to ¹H NMR, but tune the probe to the ¹³C frequency.

  • Acquisition: ¹³C NMR experiments require a larger number of scans and a longer acquisition time due to the low natural abundance of the ¹³C isotope. A typical experiment can take from 30 minutes to several hours.

  • Processing: Similar to ¹H NMR.

Advanced 2D NMR Techniques

For complex, substituted pyrido[2,3-b]pyrazine derivatives, 1D NMR spectra can be difficult to interpret due to overlapping signals. In such cases, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assigning quaternary carbons and piecing together the molecular framework.

structure_elucidation_workflow Fig. 2: 2D NMR Workflow for Structure Elucidation H1_NMR 1. Acquire ¹H NMR C13_NMR 2. Acquire ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 3. Acquire COSY C13_NMR->COSY HSQC 4. Acquire HSQC COSY->HSQC HMBC 5. Acquire HMBC HSQC->HMBC Structure 6. Propose Structure HMBC->Structure fragmentation_pathway Fig. 3: Plausible Fragmentation of Pyrido[2,3-b]pyrazine Parent [C₇H₅N₃]⁺˙ m/z = 131 Fragment1 [C₆H₄N₂]⁺˙ m/z = 104 Parent->Fragment1 Neutral1 - HCN

Caption: A simplified representation of a common fragmentation pathway for the pyrido[2,3-b]pyrazine core, involving the loss of HCN.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. [6]This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the components of the sample.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by EI), and the resulting ions are separated and detected based on their m/z ratio.

Conclusion

The comprehensive structural characterization of the pyrido[2,3-b]pyrazine core and its derivatives is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the aromatic system and other functional groups, and Mass Spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation. By understanding the principles behind each technique and the characteristic spectral features of the pyrido[2,3-b]pyrazine scaffold, researchers can confidently and accurately elucidate the structures of novel compounds, paving the way for further discoveries in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67580, Pyrido(2,3-b)pyrazine. [Link]

  • Iqbal, J., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • El-Faham, A., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry. [Link]

  • Shi, F., et al. (1996). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao. [Link]

  • Thévenin, L., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. [Link]

  • Sedenkov, I. A., et al. (2012). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters. [Link]

  • Iqbal, J., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Clark, A. J., et al. (2013). Supporting information for: Microwave-assisted synthesis of quinoxalines, pyrido[2,3-b]pyrazines and 2H-1,4-benzoxazines. Beilstein Journal of Organic Chemistry. [Link]

  • Iqbal, J., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 252159, 2,3-Dimethylpyrido[2,3-b]pyrazine. [Link]

  • NIST. (2025). Pyrazine, 2,3-dimethyl-. In NIST Chemistry WebBook. [Link]

  • PubChemLite. 2,3-dimethylpyrido[2,3-b]pyrazine (C9H9N3). [Link]

  • Guchhait, G., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

  • Guchhait, G., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

  • NIST. (2025). Pyrazine, 2,3-dimethyl-. In NIST Chemistry WebBook. [Link]

  • ChemSynthesis. pyrido[2,3-b]pyrazine. [Link]

  • Matrix Fine Chemicals. PYRIDO[2,3-B]PYRAZINE. [Link]

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of Pyrido[2,3-b]pyrazines: A Technical Whitepaper on Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the methodologies and strategic considerations for identifying and validating the therapeutic targets of pyrido[2,3-b]pyrazine compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of known activities to offer a practical framework for target deconvolution, grounded in scientific integrity and field-proven insights.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][3] Pyrido[2,3-b]pyrazine and its derivatives have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4]

The versatility of the pyrido[2,3-b]pyrazine ring system allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological activity.[5] This has led to the development of derivatives with potent and selective activities against various diseases. For instance, certain derivatives have shown promise as inhibitors of protein kinases, which are often dysregulated in cancer and other diseases.[6] Others have been investigated as antagonists for receptors like TRPV1, which is implicated in pain signaling.[7] The demonstrated ability of some pyrido[2,3-b]pyrazines to overcome drug resistance in cancer cells further highlights their therapeutic potential.[8]

This guide will provide a comprehensive overview of the strategies and techniques that can be employed to identify the specific molecular targets of novel pyrido[2,3-b]pyrazine compounds, a critical step in the drug discovery and development process.

Part 1: Known Biological Activities and Therapeutic Landscapes

A thorough understanding of the existing literature is the cornerstone of any target identification campaign. For pyrido[2,3-b]pyrazines, research has illuminated a number of promising therapeutic avenues.

Anticancer Activity

The most extensively studied application of pyrido[2,3-b]pyrazines is in oncology. These compounds have demonstrated efficacy against a range of cancer cell lines, including those resistant to existing therapies.[8] Their anticancer mechanisms are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A significant body of research has focused on the development of pyrido[2,3-b]pyrazine-based kinase inhibitors.[6] For example, derivatives have been designed to target the epidermal growth factor receptor (EGFR), a key player in non-small-cell lung cancer (NSCLC).[8][9] Some compounds have shown activity against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, suggesting they may be effective against tumors with acquired resistance mutations like T790M.[8]

  • KRAS Inhibition: Recent studies have explored the potential of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a notoriously difficult-to-target oncoprotein.[10]

  • Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine derivatives (a closely related scaffold) have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins like Bax, Bcl-2, and p53, and by inhibiting cyclin-dependent kinases (CDKs).[11]

Antimicrobial and Anti-inflammatory Properties

Pyrido[2,3-b]pyrazine derivatives have also demonstrated promising activity against various microbial pathogens and have shown potential as anti-inflammatory agents.

  • Antibacterial Activity: Studies have reported the in vitro antibacterial activity of new pyrido[2,3-b]pyrazine derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli.

  • Antiviral Activity: A novel series of pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of human cytomegalovirus (HCMV) polymerase, with some compounds also showing broad-spectrum activity against other herpesviruses.[12]

  • TRPV1 Antagonism: The transient receptor potential cation channel, subfamily V, member 1 (TRPV1) is a key mediator of inflammatory pain. Pyrido[2,3-b]pyrazines have been developed as TRPV1 antagonists with a reduced potential for the formation of reactive metabolites, a common issue with other antagonists of this channel.[7]

Applications in Neurodegenerative Diseases

The blood-brain barrier penetrability of some pyrido[2,3-b]pyrazine derivatives has led to their investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14]

  • Phosphodiesterase (PDE) Inhibition: Pyrido[4,3-e][9][15]triazolo[4,3-a]pyrazines, a related tricyclic scaffold, have been identified as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a target for cognitive disorders.[16]

Other Reported Activities

Beyond the major therapeutic areas, pyrido[2,3-b]pyrazines have been associated with a variety of other biological activities:

  • Antioxidant and Antiurease Activity: Some derivatives have been shown to possess in vitro antioxidant and antiurease properties.[4][15]

  • Electrochemical DNA Sensing: The unique electronic properties of these compounds have also been harnessed for the development of electrochemical DNA biosensors.[15][17]

The diverse biological activities of pyrido[2,3-b]pyrazines underscore the immense potential of this scaffold. The following sections will detail the methodologies to pinpoint the specific molecular targets responsible for these effects.

Part 2: A Methodological Guide to Target Identification

The identification of a drug's molecular target is a pivotal step in understanding its mechanism of action and for optimizing its therapeutic properties. A multi-pronged approach, combining both experimental and computational methods, is often the most effective strategy.

Experimental Approaches to Target Deconvolution

Affinity-based methods rely on the specific interaction between a small molecule and its protein target. These techniques typically involve immobilizing a derivative of the pyrido[2,3-b]pyrazine compound onto a solid support to "fish" for its binding partners in a cell lysate.

Workflow for Affinity Chromatography:

A Synthesize Pyrido[2,3-b]pyrazine Derivative with a Linker B Immobilize Derivative onto a Solid Support (e.g., Sepharose beads) A->B C Incubate Immobilized Probe with Cell Lysate B->C D Wash Away Non-specifically Bound Proteins C->D E Elute Specifically Bound Proteins D->E F Protein Identification by Mass Spectrometry (LC-MS/MS) E->F

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol for Affinity Chromatography:

  • Probe Synthesis:

    • Design and synthesize a derivative of the active pyrido[2,3-b]pyrazine compound that incorporates a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a carboxylic acid, amine, or alkyne). The linker should be attached at a position on the scaffold that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.

    • Synthesize a negative control probe, which is a structurally similar but biologically inactive analog, to help distinguish specific from non-specific binding.

  • Immobilization:

    • Covalently attach the linker-modified pyrido[2,3-b]pyrazine derivative to an activated solid support, such as NHS-activated Sepharose beads.

    • Block any remaining active sites on the support to minimize non-specific binding.

  • Affinity Pull-down:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the immobilized probe to allow for the formation of drug-protein complexes.

    • Perform parallel incubations with the immobilized negative control probe and with beads alone.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (e.g., the free pyrido[2,3-b]pyrazine compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the proteins identified from the active probe with those from the negative control to identify specific binding partners.

Causality and Self-Validation: The inclusion of a negative control probe and competitive elution with the free compound are critical for validating the specificity of the identified interactions. Proteins that are pulled down by the active probe but not the inactive one, and whose binding is competed away by the free compound, are high-confidence candidate targets.

Phenotypic screening involves identifying compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the target. Once an active pyrido[2,3-b]pyrazine is identified, a variety of techniques can be used to deconvolute its target.

Workflow for Phenotypic Screening and Target Deconvolution:

A High-Content Phenotypic Screen of Pyrido[2,3-b]pyrazine Library B Identify 'Hit' Compounds with Desired Phenotype A->B C Target Deconvolution of 'Hits' B->C D Genetic Approaches (e.g., CRISPR/Cas9 screens, shRNA libraries) C->D E Proteomic Approaches (e.g., Thermal Proteome Profiling) C->E F Transcriptomic Approaches (e.g., RNA-seq) C->F G Target Validation D->G E->G F->G

Caption: General workflow for phenotypic screening followed by target deconvolution.

Key Target Deconvolution Techniques:

  • Genetic Approaches:

    • CRISPR/Cas9 Screens: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the pyrido[2,3-b]pyrazine compound. Genes whose knockout confers resistance are potential targets of the compound.

    • shRNA Libraries: Similar to CRISPR screens, libraries of short hairpin RNAs (shRNAs) can be used to systematically knock down gene expression and identify genes that modulate the cellular response to the compound.

  • Proteomic Approaches:

    • Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a small molecule to a protein stabilizes it against thermal denaturation. Cells are treated with the pyrido[2,3-b]pyrazine compound or a vehicle control, and then subjected to a temperature gradient. The aggregated and soluble protein fractions are then analyzed by quantitative mass spectrometry. The target protein will exhibit a shift in its melting temperature in the presence of the compound.

Detailed Protocol for Thermal Proteome Profiling (TPP):

  • Cell Treatment:

    • Treat cultured cells with the pyrido[2,3-b]pyrazine compound at a relevant concentration and for an appropriate duration. Include a vehicle-treated control.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., from 37°C to 67°C).

  • Protein Extraction and Digestion:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the soluble fractions, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Quantitative Mass Spectrometry:

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

    • Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis:

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

    • Identify proteins that show a statistically significant shift in their melting curve in the compound-treated samples compared to the control. These are the candidate targets.

Trustworthiness and Validation: The dose-dependent nature of the thermal shift can be used to validate the interaction. A bona fide target will show a greater shift in its melting temperature at higher concentrations of the compound.

Computational Approaches to Target Prediction

Computational methods can be used to predict potential targets of a pyrido[2,to-b]pyrazine compound based on its chemical structure. These in silico approaches can help to prioritize experimental efforts and generate testable hypotheses.

Key Computational Methods:

  • Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a protein target. The pyrido[2,3-b]pyrazine structure is docked into the binding sites of a library of known protein structures, and the binding affinity is estimated using a scoring function. Proteins that are predicted to bind the compound with high affinity are potential targets.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. A pharmacophore model can be generated based on a set of known active compounds and then used to screen virtual libraries of compounds or to predict the targets of a new compound.

  • Ligand-Based Similarity Searching: This approach involves searching databases of known bioactive compounds to find molecules that are structurally similar to the pyrido[2,3-b]pyrazine of interest. If a structurally similar compound has a known target, it is possible that the pyrido[2,3-b]pyrazine will also interact with that target.

Workflow for a Combined Computational and Experimental Approach:

A In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) B Generate a Prioritized List of Candidate Targets A->B C In Vitro Validation of Predicted Targets B->C D Biochemical Assays (e.g., enzyme inhibition, binding assays) C->D E Biophysical Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) C->E F Cell-Based Target Engagement Assays D->F E->F G Confirmation of 'On-Target' Phenotype F->G

Caption: An integrated workflow combining computational prediction with experimental validation.

Part 3: Target Validation - From Candidate to Confirmed Target

Once a list of candidate targets has been generated, it is crucial to validate that they are indeed responsible for the observed biological effects of the pyrido[2,3-b]pyrazine compound.

Key Target Validation Strategies:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and the purified target protein and to quantify the binding affinity.

  • Enzyme Inhibition Assays: If the candidate target is an enzyme, its activity can be measured in the presence and absence of the pyrido[2,3-b]pyrazine compound to determine if the compound is an inhibitor.

  • Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a cellular context. Examples include cellular thermal shift assays (CETSA) and NanoBRET™ assays.

  • Genetic Manipulation: Knocking down or knocking out the candidate target gene (e.g., using siRNA or CRISPR/Cas9) should recapitulate the phenotype observed with the compound. Conversely, overexpression of the target may confer resistance to the compound.

  • Structure-Activity Relationship (SAR) Correlation: The binding affinity or inhibitory activity of a series of pyrido[2,3-b]pyrazine analogs against the candidate target should correlate with their activity in cell-based assays.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a rich source of novel therapeutic agents with the potential to address a wide range of diseases. The successful translation of these compounds from the laboratory to the clinic is contingent upon a thorough understanding of their mechanism of action, which begins with the identification and validation of their molecular targets. By employing a multi-faceted approach that combines robust experimental methodologies with insightful computational predictions, researchers can effectively deconvolute the targets of novel pyrido[2,3-b]pyrazine compounds and unlock their full therapeutic potential. This guide provides a framework for this critical endeavor, emphasizing the importance of scientific rigor, self-validating experimental design, and the integration of diverse techniques to build a compelling case for a given target.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[9][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Center for Biotechnology Information. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing. [Link]

  • s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publishers. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]

  • Pyrido[4,3-e][9][15]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

The Pyrido[2,3-b]pyrazine Scaffold: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5][6]

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for quinoxaline and pteridine systems. Its planar, electron-deficient 6,6-fused heteroaromatic architecture makes it an exceptional mimic of the adenosine triphosphate (ATP) purine core, facilitating high-affinity interactions with the hinge region of kinase domains.

This technical guide dissects the chemistry of pyrido[2,3-b]pyrazines, moving beyond basic synthesis to address the critical challenge of regioselectivity —the primary bottleneck in scaling this chemistry. We explore its application in overcoming drug resistance (specifically EGFR T790M mutations), detail self-validating synthetic protocols, and map the structure-activity relationships (SAR) that drive potency.

Part 1: Structural Perspective & Reactivity

Electronic Topography

The pyrido[2,3-b]pyrazine system features three nitrogen atoms (positions 1, 4, and 5) that create a highly electron-deficient

  • N-5 (Pyridine Nitrogen): Acts as a significant electron sink, decreasing the electron density of the pyrazine ring.

  • C-2/C-3 Positions: Highly susceptible to nucleophilic attack (SNAr) if leaving groups (halogens) are present.

  • C-6/C-7 Positions: The "benzenoid" character of the pyridine ring allows for electrophilic substitution, though this is often sluggish compared to functionalization via cross-coupling.

The Tautomerism Factor

In oxo-substituted derivatives (e.g., pyrido[2,3-b]pyrazin-2(1H)-ones), the lactam-lactim tautomerism is critical for solubility and binding. In the solid state and polar solvents, the lactam (NH-form) typically predominates, serving as a hydrogen bond donor—a feature exploited in designing inhibitors that bind to the backbone carbonyls of kinase residues.

Part 2: Synthetic Architectures

The construction of the pyrido[2,3-b]pyrazine core relies predominantly on the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds. While seemingly straightforward, this reaction is plagued by regiochemical ambiguity when using unsymmetrical dicarbonyls.

The Regioselectivity Challenge

When condensing 2,3-diaminopyridine with an unsymmetrical

  • 6-Substituted isomer: Formation favored by the higher nucleophilicity of the 3-amino group attacking the more electrophilic aldehyde carbonyl.

  • 7-Substituted isomer: Often the biologically preferred pharmacophore for kinase inhibition.

Expert Insight: Standard reflux in neutral solvents (ethanol) often yields a mixture favoring the 6-isomer or a 1:1 mix. To force the formation of the 7-isomer, acid catalysis at low temperatures is required. The acid protonates the pyridine ring nitrogen, altering the electronic bias of the diamine and the transition state energy, favoring the attack that leads to the 7-substituted product.

Protocol 1: Regioselective Synthesis of 7-Substituted Pyrido[2,3-b]pyrazines

This protocol validates the "Acidic/Low-Temp" control mechanism.

Reagents: 2,3-Diaminopyridine (1.0 eq), Unsymmetrical Arylglyoxal (1.1 eq), Glacial Acetic Acid (Solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-diaminopyridine in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Causality: Low temperature suppresses the kinetic formation of the unwanted 6-isomer.

  • Addition: Dropwise add the arylglyoxal (dissolved in minimal acetic acid) over 30 minutes.

  • Reaction: Stir at 0–5 °C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Pour the reaction mixture into crushed ice/water. Neutralize carefully with saturated NaHCO₃ to pH 7–8.

  • Isolation: The precipitate (enriched 7-isomer) is filtered, washed with cold water, and dried.

  • Purification: Recrystallize from EtOH or separate via flash chromatography (DCM/MeOH) if isomer purity is <95%.

Validation Point: Confirm regiochemistry via NOESY NMR. The 7-substituted isomer will show a correlation between the pyrazine proton (H-6) and the pyridine proton (H-5), whereas the 6-isomer will not.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways based on reaction conditions.

SynthesisWorkflowStart2,3-Diaminopyridine+ Unsymmetrical 1,2-DicarbonylCondensationCondensation ReactionStart->CondensationPathANeutral/Reflux(EtOH, 78°C)Condensation->PathAPathBAcidic/Low Temp(AcOH, 0°C)Condensation->PathBIsomer6Mixture / 6-Isomer Major(Thermodynamic/Kinetic Mix)PathA->Isomer6UncontrolledIsomer77-Isomer Major(Biologically Active Scaffold)PathB->Isomer7RegioselectiveFuncFunctionalization(Pd-Coupling / SNAr)Isomer7->FuncLead Optimization

Figure 1: Divergent synthetic pathways for pyrido[2,3-b]pyrazines. Acidic conditions at low temperature shift selectivity toward the 7-isomer.[1]

Part 3: Medicinal Chemistry & SAR[2][4][5][6][7][8]

The pyrido[2,3-b]pyrazine scaffold is extensively utilized in oncology, particularly for targeting kinases that have developed resistance to first-generation inhibitors (e.g., Erlotinib-resistant EGFR).

Kinase Inhibition Mechanism

The scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The N-1 (or N-4) and the pyridine N-5 often serve as hydrogen bond acceptors. If a lactam is present (C-2 or C-3 carbonyl), the NH serves as a donor.

  • Solubility Vectors: Substituents at C-2 or C-3 (often introduced via piperazine or morpholine linkers) project into the solvent-exposed region, improving PK properties.

  • Specificity: Substituents at C-7 (aryl groups) probe the hydrophobic pocket (Gatekeeper residue interaction).

Key Biological Data Summary
Target / IndicationCompound ClassMechanism of ActionKey Potency Data
EGFR (T790M) 7-Aryl-pyrido[2,3-b]pyrazinesReversible/Irreversible Kinase InhibitionIC₅₀: 0.09 µM (PC9 cells) [1]
Bacterial DNA Gyrase 7-Bromo-1,4-dihydro-2,3-dionesATPase domain inhibitionMIC: Comparable to Ciprofloxacin [2]
KRAS Covalent 1,4-dihydropyridopyrazinesCovalent modification of Cys12Active in KRAS-mutant lines [3]
PI3K / mTOR Pyrazino-fused derivativesDual pathway inhibitionLow nanomolar Ki [4]
Visualization: SAR Logic Map

SAR_LogicCorePyrido[2,3-b]pyrazineCoreN1N-1 / N-5Core->N1C23C-2 / C-3Core->C23C7C-7 PositionCore->C7HingeHinge Region Binding(H-Bond Acceptor)N1->HingeInteractionSolubilitySolvent Exposed Area(Solubility/PK)C23->SolubilityModulationSelectivityHydrophobic Pocket(Specificity/Potency)C7->SelectivityOptimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific ring positions in kinase inhibitor design.

Part 4: Advanced Functionalization Protocols

To diversify the scaffold for library generation, late-stage functionalization is required. The most robust method involves converting oxo-intermediates to chloro-derivatives, followed by nucleophilic aromatic substitution (

Protocol 2: Chlorination and Displacement

This protocol converts a "dead" lactam into a reactive electrophile.

Reagents: Pyrido[2,3-b]pyrazin-2(1H)-one, Phosphoryl Chloride (


Step-by-Step Methodology:

  • Chlorination: Suspend the starting lactam in neat

    
     (10 eq). Add a catalytic amount of DMF.
    
  • Reflux: Heat to reflux (105 °C) for 3–5 hours. The suspension will clear as the imidoyl chloride forms.

  • Quench: Evaporate excess

    
     under reduced pressure. Pour the residue onto ice/water and extract immediately with DCM (rapid workup is required to prevent hydrolysis).
    
  • Displacement (

    
    ):  Dissolve the crude chloro-intermediate in dry THF or DMF.
    
  • Amine Addition: Add the desired amine (1.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Stir at room temperature (for aliphatic amines) or heat to 60 °C (for anilines) for 2–6 hours.

  • Validation: Monitor by LC-MS. The mass shift from -Cl to -NR

    
     is diagnostic.
    

Part 5: Future Outlook & Materials Science

While medicinal chemistry dominates the literature, the pyrido[2,3-b]pyrazine scaffold is gaining traction in materials science.

  • DNA Sensing: Recent electrochemical studies (2023) demonstrate that these derivatives can intercalate into DNA, providing a measurable electrochemical signal useful for biosensor development [5].

  • Nonlinear Optics (NLO): The high degree of conjugation and planarity yields significant NLO responses, suggesting potential in organic light-emitting diodes (OLEDs).

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2] URL:[Link][2]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. Source: ResearchGate / Results in Chemistry (2025).[3][1] URL:[Link]

  • Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Source: Anti-Cancer Agents in Medicinal Chemistry (2023).[4] URL:[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Source: Molecules (MDPI) (2018). URL:[Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Advances (2023).[4] URL:[Link]

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot, three-component synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This protocol leverages an acid-catalyzed cascade reaction, offering an efficient and atom-economical route to these complex molecules. Detailed experimental procedures, mechanistic insights, and practical troubleshooting advice are provided to enable researchers to successfully synthesize and explore this important scaffold.

Introduction: The Significance of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of fused N-heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure and multiple sites for functionalization make them privileged scaffolds for interacting with a variety of biological targets. This has led to the development of pyrido[2,3-b]pyrazine derivatives with a wide range of pharmacological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] Notably, they have been investigated as inhibitors of erlotinib-resistant tumors and as TRPV1 antagonists for the treatment of pain.[3][4]

Traditional multi-step syntheses of these complex heterocycles often suffer from long reaction times, harsh conditions, and the generation of significant waste. Multicomponent reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach adheres to the principles of green chemistry by maximizing atom economy and minimizing purification steps. The protocol detailed herein describes a robust and reproducible MCR for the synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines.

Reaction Overview and Mechanism

The synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines via this protocol proceeds through a p-toluenesulfonic acid (p-TSA) catalyzed domino reaction involving an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.[5] The reaction cascade is believed to initiate with a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization and dehydration to afford the final product.

The Role of the Catalyst: p-Toluenesulfonic Acid (p-TSA)

p-Toluenesulfonic acid is a strong organic acid that is soluble in many organic solvents, making it an excellent catalyst for a wide range of organic transformations. In this multicomponent reaction, p-TSA plays a crucial role in activating the carbonyl group of the aromatic aldehyde, thereby facilitating the initial Knoevenagel condensation with the active methylene compound, indane-1,3-dione. Furthermore, it continues to act as a proton source to promote the subsequent cyclization and dehydration steps. Its use as a catalyst is advantageous due to its low cost, relatively low toxicity, and ease of handling compared to many mineral acids.

Mechanistic Pathway

The proposed mechanism for the formation of indeno[2',1':5,6]pyrido[2,3-b]pyrazines is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the p-TSA catalyzed condensation between the aromatic aldehyde and indane-1,3-dione. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The enol form of indane-1,3-dione then attacks the activated carbonyl carbon, and subsequent dehydration yields an arylidene-indane-1,3-dione intermediate.

  • Michael Addition: The 2-aminopyrazine then acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of the arylidene-indane-1,3-dione intermediate.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, with the remaining amino group of the pyrazine ring attacking one of the carbonyl groups of the indane-1,3-dione moiety. This is followed by a dehydration step, again promoted by the acidic catalyst, to form the aromatic pyrido[2,3-b]pyrazine core.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Knoevenagel_Intermediate Arylidene-indane-1,3-dione Aldehyde->Knoevenagel_Intermediate + Indanedione - H2O Indanedione Indanedione Indanedione->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Cyclized_Intermediate->Final_Product - H2O

Figure 1: Proposed reaction mechanism for the synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of a series of substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Aromatic AldehydeReagentSigma-Aldrich, Acros, etc.Purity >98% recommended.
Indane-1,3-dioneReagentSigma-Aldrich, Acros, etc.Purity >98% recommended.
2-AminopyrazineReagentSigma-Aldrich, Acros, etc.Purity >98% recommended.
p-Toluenesulfonic acid (p-TSA)ReagentSigma-Aldrich, Acros, etc.Can be used as the monohydrate.
Ethanol (EtOH)AnhydrousStandard commercial
Ethyl AcetateACS GradeStandard commercialFor recrystallization.
Petroleum EtherACS GradeStandard commercialFor TLC.
Round-bottom flaskStandard lab supplier
Magnetic stirrer and stir barStandard lab supplier
Reflux condenserStandard lab supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck or equivalent
Buchner funnel and filter paperStandard lab supplier
Vacuum filtration apparatusStandard lab supplier
Experimental Workflow

Experimental_Workflow Start Start Reagent_Mixing Combine Aldehyde, Indane-1,3-dione, 2-Aminopyrazine, and p-TSA in Ethanol Start->Reagent_Mixing Reflux Reflux the reaction mixture for ~8 hours Reagent_Mixing->Reflux Monitoring Monitor reaction progress by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Complete Precipitation Formation of solid precipitate Cooling->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash the solid with water and cold ethanol Filtration->Washing Recrystallization Recrystallize from ethyl acetate Washing->Recrystallization Drying Dry the product under vacuum Recrystallization->Drying Product Pure Indeno[2',1':5,6]pyrido [2,3-b]pyrazine Drying->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol, 1.0 eq.), indane-1,3-dione (0.1 g, 0.684 mmol, 1.0 eq.), and 2-aminopyrazine (0.065 g, 0.684 mmol, 1.0 eq.).[5]

  • Add ethanol (10 mL) to the flask, followed by p-toluenesulfonic acid (p-TSA) (0.026 g, 0.137 mmol, 20 mol%).[5]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.[5] The reaction is typically complete within 8-9 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • A yellowish solid precipitate should form upon cooling.[5]

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with water and then with a small amount of cold ethanol.[5]

  • For further purification, recrystallize the crude product from ethyl acetate.[5]

  • Dry the purified product under vacuum overnight at room temperature to obtain the pure indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative.

Data Interpretation and Expected Results

The synthesized indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives are typically obtained as yellowish solids with yields ranging from 82-89%.[5] The structure and purity of the products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: Expect to see aromatic protons in the characteristic regions. The specific chemical shifts and coupling constants will depend on the substitution pattern of the aromatic aldehyde used.

  • ¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the fused heterocyclic system.

  • FT-IR: Look for characteristic absorption bands for C=N, C=C, and aromatic C-H stretching vibrations. The absence of a strong C=O stretch from the starting indane-1,3-dione is a good indicator of a successful reaction.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the desired product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction time or temperature- Impure starting materials- Use fresh p-TSA or a different acid catalyst.- Ensure the reaction is refluxing properly and extend the reaction time.- Check the purity of the starting materials by NMR or melting point.
Formation of multiple products (as seen on TLC) - Side reactions due to prolonged heating- Incorrect stoichiometry- Monitor the reaction more frequently and stop it once the starting materials are consumed.- Carefully measure the starting materials to ensure equimolar amounts.
Difficulty in product precipitation - Product is too soluble in ethanol- Try to concentrate the reaction mixture by partially removing the solvent under reduced pressure.- Cool the mixture in an ice bath to induce precipitation.
Product is difficult to purify by recrystallization - Presence of impurities with similar solubility- Try a different recrystallization solvent or solvent system.- Consider purification by column chromatography on silica gel.

Conclusion

The described multicomponent synthesis provides an efficient and straightforward method for accessing the medicinally relevant indeno[2',1':5,6]pyrido[2,3-b]pyrazine scaffold. This protocol is characterized by its operational simplicity, good to excellent yields, and adherence to the principles of green chemistry. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this strategy to generate a library of novel pyrido[2,3-b]pyrazine derivatives for further investigation in drug discovery and materials science.

References

  • Iqbal, M. F., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Shafiq, Z., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 101135. [Link]

  • Kuroda, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132. [Link]

  • Lassen, A. B., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4488–4492. [Link]

  • Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & medicinal chemistry letters, 23(22), 6062–6066. [Link]

Sources

The Emergence of Pyrido[2,3-b]pyrazines as Versatile Fluorophores for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cellular Visualization

The intricate and dynamic world within a living cell demands increasingly sophisticated tools for its exploration. Fluorescent probes are at the forefront of this quest, offering a window into the molecular choreography that underpins life. Within the diverse arsenal of fluorescent molecules, nitrogen-containing heterocycles have garnered significant attention for their unique photophysical properties and biological applicability.[1][2] This document details the development and application of a promising class of these compounds: pyrido[2,3-b]pyrazines.

The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, provides a versatile scaffold for the design of novel fluorescent probes. Through strategic chemical modifications, the photophysical properties of these molecules can be finely tuned, yielding a spectrum of emitters from blue to red.[3] This tunability, coupled with their potential for high quantum yields and environmental sensitivity, makes them exciting candidates for a range of cellular imaging applications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and, most importantly, the practical application of pyrido[2,3-b]pyrazine derivatives as fluorescent probes for cellular imaging. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in established scientific principles.

I. The Pyrido[2,3-b]pyrazine Scaffold: Synthesis and Photophysical Properties

The foundation of any fluorescent probe lies in its chemical structure and resulting photophysical characteristics. Pyrido[2,3-b]pyrazines offer a robust and tunable platform for probe development.

A. Synthetic Strategies: Building the Core and Introducing Functionality

Several synthetic routes to pyrido[2,3-b]pyrazine derivatives have been established, allowing for the introduction of various substituents to modulate their properties. A common and effective method is the multicomponent reaction, where a mixture of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine are reacted in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol.[4] This approach offers a straightforward path to a diverse library of compounds.

Another powerful technique is the Buchwald-Hartwig C-N coupling reaction, which can be employed to introduce donor-acceptor-donor (D-A-D) architectures.[5] This is particularly useful for fine-tuning the intramolecular charge transfer (ICT) properties of the molecule, which directly impacts its fluorescence emission spectrum.

Diagram: Generalized Synthetic Scheme for Pyrido[2,3-b]pyrazines

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Indane-1,3-dione Indane-1,3-dione Pyrido[2,3-b]pyrazine Derivative Pyrido[2,3-b]pyrazine Derivative Indane-1,3-dione->Pyrido[2,3-b]pyrazine Derivative Multicomponent Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Pyrido[2,3-b]pyrazine Derivative 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Pyrido[2,3-b]pyrazine Derivative Catalyst (e.g., p-TSA) Catalyst (e.g., p-TSA) Catalyst (e.g., p-TSA)->Pyrido[2,3-b]pyrazine Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Pyrido[2,3-b]pyrazine Derivative Heat Heat Heat->Pyrido[2,3-b]pyrazine Derivative

Caption: A simplified workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives via a multicomponent reaction.

B. Photophysical Characterization: Understanding the Probe's Behavior

A thorough understanding of a probe's photophysical properties is paramount for its successful application in cellular imaging. Key parameters to characterize include:

  • Absorption and Emission Spectra: These determine the optimal excitation and emission wavelengths for microscopy. Pyrido[2,3-b]pyrazines can be designed to exhibit a broad range of emissions, from blue to red, by modifying their chemical structure.

  • Quantum Yield (Φ): This measures the efficiency of the fluorescence process. A high quantum yield is desirable for bright, easily detectable signals.

  • Molar Extinction Coefficient (ε): This indicates how strongly the molecule absorbs light at a given wavelength. A high molar extinction coefficient contributes to a brighter fluorescent probe.

  • Photostability: This is the probe's resistance to photobleaching, the irreversible destruction of the fluorophore by light.[6] High photostability is crucial for long-term imaging experiments.[7]

  • Environmental Sensitivity (Solvatochromism): Some pyrido[2,3-b]pyrazine derivatives exhibit changes in their fluorescence properties in response to the polarity of their environment. This can be exploited to probe specific cellular microenvironments.

Table 1: Representative Photophysical Properties of Pyrido[2,3-b]pyrazine Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key FeatureReference
Derivative A ~410~480 (Blue)HighD-A-D structure[5]
Derivative B ~480~620 (Red)ModerateTunable emission[3]
Derivative C VariesVariesEnvironment-dependentSolvatochromic[8]

Note: The values in this table are illustrative and will vary depending on the specific chemical structure of the pyrido[2,3-b]pyrazine derivative.

II. Application Protocols for Cellular Imaging

The following protocols provide a starting point for utilizing pyrido[2,3-b]pyrazine-based fluorescent probes for cellular imaging. It is crucial to optimize these protocols for your specific probe, cell type, and imaging system.

A. Probe Preparation and Storage
  • Stock Solution Preparation: Dissolve the pyrido[2,3-b]pyrazine probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

B. Protocol 1: Live-Cell Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time.[9][10]

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Pyrido[2,3-b]pyrazine probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto the imaging substrate at an appropriate density to allow for individual cell visualization. Allow cells to adhere and grow for 24-48 hours.

  • Probe Loading:

    • Prepare a working solution of the pyrido[2,3-b]pyrazine probe by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the probe's cell permeability and target localization.

  • Washing (Optional): For probes with low background fluorescence, a wash step may not be necessary. If required, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. Maintain the cells at 37°C and 5% CO₂ during imaging.

Diagram: Live-Cell Imaging Workflow

G A Seed Cells on Imaging Dish B Prepare Probe Working Solution C Incubate Cells with Probe B->C D Wash to Remove Excess Probe (Optional) C->D E Image on Fluorescence Microscope D->E

Caption: A streamlined protocol for staining and imaging live cells with a fluorescent probe.

C. Protocol 2: Fixed-Cell Imaging

Fixed-cell imaging is useful for preserving cell morphology and for experiments where long-term sample stability is required.[11]

Materials:

  • Cells of interest cultured on coverslips

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Pyrido[2,3-b]pyrazine probe working solution

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Growth: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary if the probe is expected to label intracellular structures.

  • Blocking (Optional but Recommended):

    • Wash the cells three times with PBS.

    • Incubate with a blocking solution for 30-60 minutes at room temperature to reduce non-specific binding of the probe.

  • Staining:

    • Dilute the pyrido[2,3-b]pyrazine probe to the desired final concentration in PBS or blocking solution.

    • Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges of the coverslip with nail polish.

  • Imaging: Image the slides on a fluorescence microscope.

III. Validation and Troubleshooting

The successful application of a new fluorescent probe requires careful validation.

A. Cytotoxicity Assessment

It is essential to ensure that the pyrido[2,3-b]pyrazine probe is not toxic to the cells at the working concentration.[13]

Protocol: MTT Assay for Cytotoxicity

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the pyrido[2,3-b]pyrazine probe for the same duration as the imaging experiment. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

B. Photostability Assessment

The photostability of the probe will determine its suitability for time-lapse imaging.[6]

Protocol: Photobleaching Assay

  • Prepare a sample of stained cells (live or fixed).

  • Select a region of interest and acquire an initial image.

  • Continuously expose the region to excitation light and acquire images at regular intervals.

  • Measure the fluorescence intensity of the region in each image over time.

  • Plot the normalized fluorescence intensity against time to determine the photobleaching rate.

C. Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Cellular Imaging with Pyrido[2,3-b]pyrazine Probes

IssuePossible Cause(s)Suggested Solution(s)
No or weak signal Probe concentration is too low.Increase probe concentration.
Incubation time is too short.Increase incubation time.
Incorrect microscope filter sets.Ensure filter sets match the probe's excitation and emission spectra.
High background Probe concentration is too high.Decrease probe concentration.
Inadequate washing.Increase the number and duration of wash steps.
Probe precipitation.Ensure the probe is fully dissolved in the working solution. Filter the working solution if necessary.
Phototoxicity (in live cells) Excitation light is too intense.Reduce laser power or exposure time.
Probe concentration is too high.Use the lowest effective probe concentration.
Rapid photobleaching Excitation light is too intense.Reduce laser power or exposure time.
Probe is inherently not very photostable.Consider synthesizing more photostable derivatives or use an antifade reagent.

IV. Future Directions and Conclusion

The development of pyrido[2,3-b]pyrazines as fluorescent probes for cellular imaging is a rapidly advancing field. Their tunable photophysical properties and synthetic accessibility make them a highly attractive platform for creating a new generation of imaging agents. Future research will likely focus on:

  • Targeted Probes: Functionalizing the pyrido[2,3-b]pyrazine core with specific targeting moieties to enable the visualization of particular organelles or biomolecules.

  • Biosensors: Designing probes that respond to changes in the cellular environment, such as pH, ion concentration, or enzyme activity.

  • Multiplex Imaging: Developing a palette of spectrally distinct pyrido[2,3-b]pyrazine probes for simultaneous multi-color imaging.

References

  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog. [Link]

  • Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733. [Link]

  • N-heterocyclic small molecules for synthesis and applications in direct fluorescence cell imaging. ResearchGate. [Link]

  • Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733. [Link]

  • Highly photostable fluorescent probes for multi-color and super-resolution imaging of cell organelles. (2022, August 15). Korea University Pure. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Schirmer, K., et al. (2001). A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes. Toxicology in Vitro, 15(3), 213-221. [Link]

  • Advances in fluorescent nanoprobes for live-cell super-resolution imaging. (2023). Journal of Innovative Optical Health Sciences. [Link]

  • Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. (2016, June 6). The Journal of Physical Chemistry C. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (2015). Annual Review of Biomedical Engineering, 17, 25-47. [Link]

  • A new nitrogen-containing heterocyclic fluorescent probe for the selective sensing of lysine with rapid response in living cells. (2020). New Journal of Chemistry. [Link]

  • Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques. (2023, June 5). Frontiers in Cell and Developmental Biology. [Link]

  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 46(10), 4647-4657. [Link]

  • Evaluation of fluorescence microscopy-based cytotoxicity readouts of... ResearchGate. [Link]

  • How can i do proper fixation of the cells for imaging using floroscence microscopy? ResearchGate. [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2025, May 8). Journal for ImmunoTherapy of Cancer. [Link]

  • New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science. [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (1976). HETEROCYCLES, 5, 615-643. [Link]

  • An Original Class of Small Sized Molecules as Versatile Fluorescent Probes for Cellular Imaging. Request PDF. ResearchGate. [Link]

  • Novel pyrido[2,3-d]pyrimidines for bioimaging: Effect of water content on enhanced fluorescence and the mechanism of aggregation-induced blue-shifted emission. (2025, July 21). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 344(Pt 2), 126729. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. Semantic Scholar. [Link]

  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. Journal of Materials Chemistry C. [Link]

  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). RSC Advances, 13(46), 32160-32174. [Link]

Sources

Application Note: Synthesis and Evaluation of Pyridopyrazines for Agrochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridopyrazines, specifically the pyrido[2,3-b]pyrazine scaffold, represent a privileged class of N-heterocycles with significant potential in modern agrochemistry. Unlike their quinoxaline analogues, the incorporation of a pyridine ring introduces unique electronic properties and hydrogen-bonding capabilities, enhancing bio-availability and target specificity. This application note provides a comprehensive technical guide for the regioselective synthesis, structural characterization, and biological evaluation of these compounds as next-generation herbicides and fungicides.

Part 1: Strategic Synthesis – The Regioselectivity Challenge

The primary synthetic challenge in accessing pyrido[2,3-b]pyrazines is controlling regioselectivity during the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls. The nucleophilicity difference between the N2 and N3 amines on the pyridine ring often leads to mixtures of regioisomers (6-substituted vs. 7-substituted), complicating Structure-Activity Relationship (SAR) analysis.

Protocol 1: Regioselective Condensation via Acid Catalysis

Objective: To synthesize 3-arylpyrido[2,3-b]pyrazines with high regiochemical purity (>95%).

Mechanism: The reaction proceeds via a double condensation. Under neutral conditions, the more nucleophilic 3-amino group attacks the more electrophilic carbonyl. However, using acidic catalysis (acetic acid or p-TSA) protonates the carbonyls, enhancing electrophilicity and allowing thermodynamic control to favor the 3-aryl isomer [1, 2].

Materials:

  • 2,3-Diaminopyridine (1.0 equiv)

  • Arylglyoxal monohydrate (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 20 mol% p-toluenesulfonic acid (p-TSA).

  • Catalyst: Iodine (

    
    ) can be used as a mild Lewis acid promoter in DMSO [3].
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-diaminopyridine (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Activation: Add p-TSA (2 mmol) and stir at room temperature for 10 minutes to activate the diamine.

  • Addition: Dropwise add a solution of arylglyoxal (11 mmol) in ethanol (10 mL) over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to

    
    . The product typically precipitates. Filter the solid and wash with cold ethanol.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure regioisomer.

Critical Control Point: If using unsymmetrical diketones (e.g., 1-phenylpropane-1,2-dione), perform 1H-NMR analysis immediately after isolation. The 3-amino proton is chemically distinct; shifts in the aromatic region (


 8.5–9.5 ppm) confirm the specific isomer formed [1].
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2,3-Diaminopyridine Reaction Reaction: Condensation (Reflux, 4-6h) Start->Reaction Reagent Reagent: Arylglyoxal + p-TSA (Catalyst) Reagent->Reaction Check QC: TLC Check Reaction->Check Check->Reaction Incomplete Purify Purification: Recrystallization (EtOH/DMF) Check->Purify Complete Final Final Product: Pyrido[2,3-b]pyrazine Purify->Final

Caption: Figure 1. Acid-catalyzed regioselective synthesis workflow for pyrido[2,3-b]pyrazines.

Part 2: Biological Evaluation – Agrochemical Screening

Once synthesized, the compounds must undergo a rigorous screening cascade. Pyridopyrazines often exhibit herbicidal activity by inhibiting Photosystem II (PSII) or Protoporphyrinogen Oxidase (PPO) [4, 5], and fungicidal activity by disrupting cell wall biosynthesis [3].

Protocol 2: Post-Emergence Herbicidal Assay (Whole Plant)

Objective: To determine the


 (Effective Dose) of synthesized compounds against key weed species.

Target Species:

  • Amaranthus retroflexus (Redroot pigweed) - Broadleaf model.

  • Digitaria sanguinalis (Large crabgrass) - Grass model.

Methodology:

  • Planting: Sow seeds in 7 cm pots containing sandy loam soil. Grow in a greenhouse (

    
     day/night) until the 3-4 leaf stage.
    
  • Formulation: Dissolve 10 mg of the test compound in 1 mL acetone, then dilute with water containing 0.1% Tween-20 to achieve concentrations of 1000, 500, 250, and 125 g/ha equivalents.

  • Application: Use a laboratory track sprayer calibrated to deliver 400 L/ha spray volume at 200 kPa.

  • Incubation: Return plants to the greenhouse. Maintain humidity at 60-70%.

  • Scoring: Evaluate 14 days after treatment (DAT).

    • 0%: No effect.

    • 100%: Complete plant death (necrosis/chlorosis).

Data Interpretation: Compounds causing distinct chlorosis (bleaching) likely inhibit PPO or carotenoid biosynthesis. Compounds causing rapid necrosis/burn-down may act as PSII inhibitors or auxin mimics [6].

Protocol 3: Fungicidal Mycelial Growth Inhibition Assay

Objective: To evaluate antifungal potency against Botrytis cinerea (Grey mold) and Fusarium oxysporum.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to

    
    .
    
  • Compound Integration: Dissolve test compounds in DMSO. Add to liquid PDA to final concentrations of 50, 25, 12.5, and 6.25

    
    . Pour into petri dishes.
    
  • Inoculation: Place a 5 mm mycelial plug from a fresh culture into the center of the treated plate.

  • Incubation: Incubate at

    
     in the dark for 72-96 hours.
    
  • Measurement: Measure colony diameter (mm) crosswise.

Calculation:



Where 

is the colony diameter of the control (DMSO only) and

is the treated diameter.
Visualization: Screening Cascade

ScreeningCascade InSilico Phase 1: In Silico Docking (PPO/ALS targets) Synthesis Phase 2: Synthesis & QC (NMR/LCMS) InSilico->Synthesis InVitro Phase 3: In Vitro Screening (Mycelial Growth / Enzyme Assay) Synthesis->InVitro Greenhouse Phase 4: In Vivo Greenhouse (Post-emergence Spray) InVitro->Greenhouse Hit (>80% Inhib) Greenhouse->Synthesis SAR Optimization Field Phase 5: Field Trials (Formulation Stability) Greenhouse->Field Lead Candidate

Caption: Figure 2. Agrochemical discovery pipeline for pyridopyrazine candidates.

Part 3: Data Presentation & SAR Analysis

Effective evaluation requires comparing the biological activity against structural modifications. The table below illustrates a standard format for reporting SAR data for pyridopyrazines.

Table 1: Structure-Activity Relationship (SAR) of 2,3-Disubstituted Pyrido[2,3-b]pyrazines

Compound IDR2 SubstituentR3 SubstituentHerbicide Activity (1 kg/ha )Fungicide Activity (50 ppm)LogP (Calc)
PP-01 HPhenyl10%45%2.1
PP-02 H4-Cl-Phenyl85% (Chlorosis)60%2.8
PP-03 Methyl4-F-Phenyl95% (Necrosis)30%2.6
PP-04

2,4-Di-Cl-Phenyl20%92%2.4

Analysis:

  • Lipophilicity: Halogenation (Cl, F) generally increases LogP, improving leaf cuticle penetration and herbicidal efficacy (Compare PP-01 vs PP-02).

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring (PP-02, PP-04) often enhance binding affinity to target enzymes like PPO [5].

  • Selectivity: Amino-substitution at R2 (PP-04) appears to shift selectivity towards fungicidal activity, potentially by interacting with fungal tubulin or cell wall synthesis enzymes [3].

References

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry.

  • Khalafy, J., et al. (2013).[1] Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters.

  • Kandri Rodi, Y., et al. (2017). Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Journal of Moroccan Chemistry of Heterocyclics.

  • Hao, G., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences.

  • Urbano, M., et al. (2025).[2][3] Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen.

  • EPA. (2025).[3][4] Registration Review of Pyridine and Pyrimidine Herbicides. US Environmental Protection Agency.

Sources

Troubleshooting & Optimization

strategies for improving the yield of pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of pyrido[2,3-b]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrido[2,3-b]pyrazines are prevalent in pharmacologically active molecules, and their successful synthesis is often a critical step in drug discovery programs.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: The Core Synthetic Strategy: Condensation Reaction

The most fundamental and widely adopted method for constructing the pyrido[2,3-b]pyrazine core is the condensation of 2,3-diaminopyridine with an α-dicarbonyl compound.[1][4] The reaction first forms a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic system.[4][5]

G cluster_reactants Reactants cluster_process Reaction Pathway A 2,3-Diaminopyridine C Condensation A->C B α-Dicarbonyl (e.g., Benzil) B->C D Dihydropyrazine Intermediate C->D Cyclization E Oxidation (often spontaneous with air) D->E F Pyrido[2,3-b]pyrazine E->F

Caption: General synthesis of pyrido[2,3-b]pyrazines.

Frequently Asked Question

Q1: What is the general, reliable starting protocol for this synthesis?

A1: A robust starting point is the condensation of 2,3-diaminopyridine with benzil (as a model dicarbonyl) under acidic catalysis. This protocol provides a solid foundation for further optimization.

Experimental Protocol: Synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol (10-15 mL per mmol of diamine).

  • Addition of Dicarbonyl: Add the α-dicarbonyl compound (e.g., benzil, 1.0 eq) to the solution.

  • Catalyst Introduction: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA, 0.1-0.2 eq).[6][7]

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 4-12 hours.[6]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate directly.[6]

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration. Wash the precipitate with cold ethanol or water to remove residual catalyst and unreacted starting materials.[6]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[6][8]

Part 2: Troubleshooting Guide

Even with a robust protocol, challenges are common. This section addresses the most frequent issues encountered during the synthesis.

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield or Complex Mixture Reagents Purity of Starting Materials? Start->Reagents Conditions Reaction Conditions Suboptimal? Start->Conditions Purify Purify Reagents (Recrystallize/Distill) Use Dry Solvents Reagents->Purify Impurities Detected Optimize Optimize Temp, Time, Catalyst Load Conditions->Optimize Incomplete Conversion Regio Regioselectivity Issue? (for unsymmetrical dicarbonyls) Conditions->Regio SideRxn Side Reactions or Product Degradation? Conditions->SideRxn End Improved Yield Purify->End Optimize->End Regio->End Adjust T, Solvent SideRxn->End Modify Workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Consistently Low Yield

Q2: My reaction yield is poor, with significant amounts of starting material left even after extended reaction times. What's the primary cause?

A2: This issue, known as incomplete conversion, typically points to three areas: reagent purity, suboptimal reaction conditions, or catalyst inefficiency.[5][9]

  • Causality - Reagent Purity: The condensation is sensitive to impurities. 2,3-diaminopyridine is susceptible to oxidation and can discolor on storage; oxidized material is less reactive. Solvents must be anhydrous, as water can interfere with the condensation equilibrium.[9]

  • Expert Recommendation:

    • Verify Starting Material Purity: Use freshly sourced or purified 2,3-diaminopyridine. If it's old or discolored (dark brown), consider recrystallization or filtration through a short plug of silica gel.

    • Ensure Anhydrous Conditions: Use dry solvents, especially if the reaction is sluggish. While many protocols use standard ethanol, switching to anhydrous ethanol and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve yields for sensitive substrates.[9]

    • Optimize Catalyst: The amount of acid catalyst is crucial. Too little may result in slow reaction rates, while too much can lead to side reactions or degradation. Perform a small-scale screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimum.[7]

Q3: My TLC plate shows multiple spots, and my final product is difficult to purify. What's happening?

A3: The formation of multiple products can be due to side reactions, product degradation, or, very commonly, a lack of regioselectivity when using an unsymmetrical dicarbonyl.[1][9]

  • Causality - Side Reactions: The dihydropyrazine intermediate is susceptible to over-oxidation or other rearrangements if reaction conditions are too harsh (e.g., prolonged high heat).[5] Additionally, the starting diamine can undergo self-condensation or react with impurities.

  • Expert Recommendation:

    • Monitor Reaction Closely: Do not let the reaction run for an arbitrary amount of time. Monitor by TLC or LC-MS every 1-2 hours. Once the starting material is consumed and the product spot is at maximum intensity, proceed with the workup.

    • Lower the Temperature: If you suspect product degradation, try running the reaction at a lower temperature for a longer duration.

    • Address Regioselectivity: If you are using an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione), the formation of two regioisomers is highly probable. This is a major cause of "multiple spots." See the dedicated section on this topic below.

Issue 2: Poor Regioselectivity

This is one of the most significant challenges when synthesizing substituted pyrido[2,3-b]pyrazines from unsymmetrical α-dicarbonyls. The two non-equivalent carbonyl groups can be attacked by either of the amino groups of the diamine, leading to a mixture of isomers which are often difficult to separate.[1][2][3]

G cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products cluster_control Control Factors A 2,3-Diaminopyridine C Condensation A->C B Unsymmetrical α-Dicarbonyl B->C P1 Pathway 1 C->P1 P2 Pathway 2 C->P2 Iso1 Regioisomer A P1->Iso1 Iso2 Regioisomer B P2->Iso2 Control Reaction Conditions (Solvent, Temperature) Control->C Influences Selectivity

Caption: Control of regioselectivity in pyrido[2,3-b]pyrazine synthesis.

Q4: How can I control which regioisomer is formed?

A4: Regiocontrol is achieved by carefully manipulating the reaction conditions, primarily the solvent and temperature. Research has shown that acidic solvents and lower temperatures can dramatically favor the formation of one isomer over the other.[1][2][3]

  • Causality - Solvent and Temperature Effects: In a neutral solvent like DMF at higher temperatures, the reaction may proceed under kinetic control, leading to a mixture of products based on the intrinsic reactivity of the two carbonyl groups. In contrast, using an acidic solvent like acetic acid or trifluoroacetic acid (TFAA) at lower temperatures can shift the reaction to thermodynamic control.[2] The acidic medium can protonate the pyridine nitrogen, altering the nucleophilicity of the adjacent amino groups and promoting a more ordered, selective condensation.

ConditionSolventTemperatureOutcomeReference
Kinetic Control DMFHigh (e.g., >80°C)Mixture of regioisomers[2]
Thermodynamic Control Acetic AcidLow (e.g., Room Temp)High selectivity for one isomer[1]
High Selectivity Trifluoroacetic AcidLow (e.g., Room Temp)Excellent selectivity (>98%) for one isomer[2]
  • Expert Recommendation: To maximize the yield of the desired regioisomer, replace the standard ethanol/p-TSA system with an acidic solvent.

    • Trial Reaction: Conduct a pilot reaction in glacial acetic acid at room temperature.

    • For Maximum Selectivity: If a mixture is still obtained, using trifluoroacetic acid as the solvent at low temperatures can provide exceptional regioselectivity, often yielding the desired isomer in a nearly pure state.[2]

Issue 3: Purification Challenges

Q5: My crude product looks like a dark, intractable tar. How can I purify it?

A5: The formation of dark, polymeric byproducts is common in condensation reactions, especially if the reaction is overheated or run for too long. Purification requires a systematic approach.

  • Causality - Polymerization/Degradation: Aromatic amines and aldehydes/ketones can form complex, high-molecular-weight colored impurities under harsh conditions.

  • Expert Recommendation:

    • Initial Cleanup (Trituration): Before attempting column chromatography, try to triturate the crude material. This involves stirring the solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Good starting solvents for trituration include cold ethyl acetate, diethyl ether, or a hexane/ethyl acetate mixture.[10]

    • Column Chromatography: If trituration is insufficient, silica gel column chromatography is the next step.

      • Solvent System: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

      • Avoid Tailing: Pyrido[2,3-b]pyrazines are basic. They can streak (tail) on acidic silica gel. To prevent this, add 0.5-1% triethylamine or ammonia to your eluent system. This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Recrystallization: This is the final and best step for achieving high purity. Finding the right solvent system is key. Screen various solvents like ethanol, ethyl acetate, acetonitrile, or solvent pairs like ethanol/water or DCM/hexane.[6]

References
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 32160-32174. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Retrieved from [Link]

  • Kekesi, L., et al. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
  • Bentham Science Publishers. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

  • Knochel, P., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. Retrieved from [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. Retrieved from [Link]

  • Padwa, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7891-7913. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Request PDF. Retrieved from [Link]

  • Prasad, K. R. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). US2520088A - Process of preparing pyrazines.
  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Temple, C., Jr., et al. (n.d.). Synthesis of potential antimalarial agents. V. Pyrido[2,3-b]pyrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

overcoming poor solubility of organic compounds in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket Ref: SOL-9924

Welcome to the Solubility Optimization Support Center.

I understand you are facing inconsistent data in your biological assays—likely manifesting as flat IC50 curves, bell-shaped responses, or high variability between replicates. In my 15+ years of assay development, I have found that poor aqueous solubility is the single most common "silent killer" of high-throughput screening (HTS) campaigns.

Organic probes are designed to be lipophilic to cross cell membranes, but this fights against the aqueous nature of biological buffers. When compounds precipitate, they don't just "disappear"; they form colloidal aggregates that scatter light, sequester proteins, and generate false positives.

Below is your troubleshooting guide, structured as a series of resolved technical tickets.

Ticket #01: Diagnosis & Detection

User Question: "My compound shows no activity, but I suspect it's just not dissolving. Visual inspection looks clear. How do I confirm solubility without wasting expensive protein?"

Scientist Response: Visual inspection is insufficient. Microprecipitates (<1 µm) are invisible to the naked eye but devastating to assay optics. You need a Kinetic Solubility Assay via Laser Nephelometry .

The Mechanism: Nephelometry measures forward-scattered light.[1] When a compound precipitates, it forms particles that scatter laser light. We measure this "kick-off" point to determine the solubility limit.

Protocol: High-Throughput Nephelometry

  • Reagents: Test compound (10 mM in DMSO), Assay Buffer (e.g., PBS or Media).

  • Equipment: Plate reader with Nephelometry module (e.g., BMG NepheloStar) or standard absorbance reader (less sensitive, read at 600–650 nm).

StepActionTechnical Note
1 Prepare Stock Ensure 100% DMSO stock is fully solubilized (vortex/sonicate).
2 Dilution Series Prepare a 2-fold dilution series in DMSO first.
3 Transfer Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer (1% final DMSO).
4 Incubate Shake for 90 mins at RT or 37°C.
5 Read Measure Light Scattering (or Absorbance @ 650nm).

Data Interpretation:

  • Soluble: Signal equals background (buffer control).

  • Insoluble: Sharp increase in scattering intensity.

  • Reference: See Assay Guidance Manual for validation of nephelometry in HTS [1].

Ticket #02: False Positives (The "Promiscuous Inhibitor")

User Question: "I found a hit with low micromolar potency, but the curve is steep (Hill slope > 2). Is this a real binder?"

Scientist Response: A steep Hill slope often indicates non-Stoichiometric binding. You likely have a Colloidal Aggregate . These are "promiscuous inhibitors" that sequester enzyme on their surface, inhibiting it non-specifically.[2] This was famously characterized by Brian Shoichet's lab [2].

The Solution: The Detergent Test Aggregates are held together by hydrophobic forces. Adding a non-ionic detergent below its Critical Micelle Concentration (CMC) disrupts aggregates but leaves true protein-ligand interactions intact.

Decision Logic:

AggregateDecision Start Suspicious Hit (Steep Slope / Flat Curve) Test Add 0.01% Triton X-100 (or 0.005% Tween-20) Start->Test Result1 Activity LOST Test->Result1 Inhibition disappears Result2 Activity RETAINED Test->Result2 Inhibition persists Conclusion1 False Positive (Colloidal Aggregate) Result1->Conclusion1 Conclusion2 True Binder (Specific Interaction) Result2->Conclusion2

Figure 1: Decision tree for distinguishing specific binders from colloidal aggregates using a detergent challenge.

Protocol:

  • Run the assay with the compound alone.

  • Run the assay with Compound + 0.01% Triton X-100 (freshly prepared).

  • Result: If the IC50 shifts significantly (potency drops) with detergent, the compound was aggregating [2].

Ticket #03: Prevention - The "Crash-Out" Effect

User Question: "My compound is soluble in DMSO and soluble at the final assay concentration (1 µM). Why do I still see variability?"

Scientist Response: You are likely suffering from Intermediate Dilution Crash-Out .

When you perform serial dilutions in an aqueous buffer (e.g., transferring 10 µL of 10% DMSO stock into 90 µL buffer), the local concentration of compound momentarily exceeds its solubility limit as the DMSO plume collapses. Once a crystal nucleus forms, it rarely re-dissolves, even if the final concentration is theoretically soluble.

The Fix: Acoustic Dispensing (Echo) vs. Serial Dilution Acoustic liquid handling (e.g., Labcyte Echo) ejects nanoliter droplets of 100% DMSO stock directly into the final assay well. This bypasses the dangerous "intermediate" aqueous steps.

CrashOut cluster_bad Traditional Serial Dilution (High Risk) cluster_good Acoustic Dispensing (Optimized) Stock1 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Water) Stock1->Inter Dilution Inter->Inter Precipitation Triggered Here Assay1 Assay Well (Precipitated) Inter->Assay1 Transfer Stock2 10mM Stock (100% DMSO) Assay2 Assay Well (Soluble) Stock2->Assay2 Direct Ejection (2.5 nL)

Figure 2: Comparison of traditional dilution (risk of precipitation at intermediate steps) vs. Acoustic Dispensing (direct transfer).

Ticket #04: Solvent & Formulation Optimization

User Question: "I cannot use acoustic dispensing. My cells are sensitive to DMSO. What are my alternatives?"

Scientist Response: If DMSO is toxic to your specific cell line (common in primary neurons or stem cells), or if the compound is insoluble even in DMSO, you must engineer the vehicle.

1. DMSO Tolerance Limits Always run a "Vehicle Control" curve. Most mammalian cells tolerate 0.1% to 0.5% DMSO . Above 1%, you induce membrane porosity and apoptosis, masking compound toxicity [3].

2. The "Cyclodextrin Safety Net" Cyclodextrins (CDs) are ring-shaped sugars that encapsulate lipophilic drugs. They are the gold standard for improving solubility without altering chemical structure.

  • Recommendation: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

  • Why: It is highly water-soluble and less toxic to cell membranes than native beta-cyclodextrin.

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water.

    • Use this solution to prepare your intermediate dilutions instead of pure buffer.

    • The CD "chaperones" the compound into the final well, preventing the "crash-out" described in Ticket #03.

Solvent Compatibility Table

Solvent / AdditiveMax Final Conc.[3] (Cell Assay)MechanismBest For
DMSO 0.1% - 0.5%Universal SolventStandard small molecules
Ethanol 0.1%Polar/VolatileCompounds sensitive to DMSO oxidation
HP-β-CD 0.5% - 2.0%EncapsulationHighly lipophilic / Greasy compounds
BSA (Albumin) 0.1%Protein BindingMimicking in vivo plasma conditions
References
  • Assay Guidance Manual (NCBI). "Solubility Assays." National Center for Advancing Translational Sciences. [Link][4][5]

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550–553. [Link]

  • Assay Guidance Manual (NCBI). "Cell-Based Assays: DMSO Tolerance." National Center for Advancing Translational Sciences. [Link][4]

Sources

optimization of reaction conditions for efficient pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido[2,3-b]pyrazine Synthesis & Optimization

Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Active

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., p38 MAP kinase) and DNA-intercalating agents. However, its synthesis is frequently plagued by regiochemical ambiguity , polymerization (tarring) , and solubility issues .

This guide deviates from standard textbook procedures. It is designed as a dynamic troubleshooting system to help you navigate the specific failure modes of the condensation between 2,3-diaminopyridine (2,3-DAP) and 1,2-dicarbonyls.

Module 1: The "Golden Path" Protocol (Baseline)

Use this protocol for initial synthesis to establish a baseline yield.

Reaction: Condensation of 2,3-diaminopyridine with 1,2-dicarbonyls. Standard Condition: Ethanol (EtOH) reflux with p-Toluenesulfonic acid (p-TSA).[1]

Step-by-Step Methodology
  • Stoichiometry: Charge a round-bottom flask with 1.0 equiv of 2,3-diaminopyridine and 1.0–1.1 equiv of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal, or pyruvaldehyde).

  • Solvent System: Suspend reactants in absolute EtOH (10 mL per mmol).

  • Catalyst Activation: Add 20 mol% p-TSA .

    • Why? p-TSA protonates the carbonyl oxygen, increasing electrophilicity without inducing the rapid polymerization seen with strong mineral acids like HCl.

  • Reaction: Reflux for 4–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane or 5% MeOH in DCM).

  • Work-up: Cool to room temperature (RT).

    • Scenario A (Precipitate forms): Filter the solid. Wash with cold EtOH and water.

    • Scenario B (No precipitate): Concentrate solvent to 20% volume. Pour into crushed ice/water mixture to induce precipitation.

Mechanism & Workflow Visualization

ReactionWorkflow cluster_conditions Critical Control Points Start Reactants (2,3-DAP + Dicarbonyl) Cat Catalyst Addition (20 mol% p-TSA) Start->Cat Solvation (EtOH) Inter Intermediate (Schiff Base) Cat->Inter Nucleophilic Attack (3-NH2 preferred) Cycl Cyclization (- 2 H2O) Inter->Cycl Intramolecular Condensation Prod Pyrido[2,3-b]pyrazine Cycl->Prod Aromatization Temp Temp: Reflux (Kinetic Control) Acid pH: Mild Acidic (Activation)

Caption: Figure 1. Standard condensation workflow showing the critical path from reactants to cyclized product.

Module 2: Troubleshooting Regioselectivity

The #1 failure mode when using unsymmetrical dicarbonyls (e.g., substituted glyoxals).

The Problem: When reacting 2,3-diaminopyridine with an unsymmetrical dicarbonyl (


), you get two isomers:
  • Isomer A: 2-substituted

  • Isomer B: 3-substituted

The Science: The 3-amino group of 2,3-diaminopyridine is generally more nucleophilic than the 2-amino group. The 2-amino group's lone pair is delocalized into the pyridine ring nitrogen (amidine-like resonance), reducing its availability. Therefore, the 3-amino group attacks the more electrophilic carbonyl first.

Optimization Strategy: Temperature & Solvent Control

To maximize regioselectivity, you must move from kinetic control (fastest reaction) to thermodynamic control or enhance the electronic differentiation.

ParameterRecommendationRationale
Solvent Glacial Acetic Acid (AcOH) Acts as both solvent and catalyst. The acidic medium ensures full protonation of the dicarbonyl, amplifying the difference in electrophilicity between the two carbonyl carbons.
Temperature 0°C to RT (Low Temp) Low temperature suppresses the formation of the minor isomer. High heat (reflux) overcomes the activation energy for both pathways, leading to a 50:50 mix.
Additives TFA (Trifluoroacetic acid) For stubborn substrates, using catalytic TFA in DCM at 0°C can lock the regioselectivity by strictly controlling the protonation state.

Protocol Adjustment for Regioselectivity:

  • Dissolve 1,2-dicarbonyl in Glacial AcOH at 0°C.

  • Add 2,3-diaminopyridine slowly.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Do not heat.

Module 3: Green Chemistry & Yield Optimization

Use this if your yield is <50% or if you require eco-friendly methods.

Method: Aqueous Mediated Synthesis Water is a surprising but effective solvent for this heterocycle due to the hydrophobic effect , which forces the organic reactants together, accelerating the reaction.

Protocol:

  • Solvent: Water (5 mL/mmol).

  • Catalyst: Nano-ZnO (10 mol%) or Iodine (

    
    , 5 mol%) .
    
  • Conditions: Reflux for 2–3 hours.

  • Isolation: The product is usually insoluble in water and will precipitate out as a pure solid. Filter and dry.[2]

  • Benefit: This method often reduces "tar" formation common in organic solvents.

Module 4: Troubleshooting Guide (The "Help Desk")

Diagnostic Decision Tree

Troubleshooting Problem Identify Issue Regio Mixture of Isomers Problem->Regio NMR shows split peaks Yield Low Yield / Tar Problem->Yield Black sticky oil Solubility Product won't Precipitate Problem->Solubility Clear solution, no solid Sol_Regio Switch to AcOH solvent Run at 0°C Regio->Sol_Regio Sol_Yield Use Water solvent + Iodine catalyst Yield->Sol_Yield Sol_Solub Neutralize to pH 7-8 Salt out with NaCl Solubility->Sol_Solub

Caption: Figure 2. Diagnostic tree for resolving common synthetic failures.

Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Black Tar / Oil Polymerization of the dicarbonyl or oxidation of the diamine.1. Perform reaction under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

atmosphere.2. Switch solvent to Water (Module 3).3. Reduce temperature.
Regioisomer Mix Lack of electronic discrimination between carbonyls.Switch from EtOH reflux to Glacial AcOH at 0°C . The acidic environment enhances selectivity.[3][4]
No Precipitation Product protonated (soluble) in acidic media.If using AcOH or p-TSA, the product may be a salt. Neutralize with 10%

to pH 7–8 to precipitate the free base.
Starting Material Remains Catalyst deactivation.Add 5 mol% Iodine or switch to stronger Lewis acid (e.g.,

or

).

FAQ: Frequently Asked Questions

Q: How do I distinguish between the 6- and 7-substituted isomers? A: 1H NMR is the gold standard. The proton adjacent to the pyridine nitrogen (C2-H) will show a different chemical shift depending on the shielding/deshielding effect of the substituent on the pyrazine ring. NOESY experiments are often required to confirm spatial proximity between the substituent and the pyridine ring protons.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (EtOH, catalytic AcOH, 140°C, 10–20 min) is highly effective for this scaffold. It typically increases yield by 15–20% and drastically reduces reaction time, minimizing thermal degradation.

Q: My product is co-eluting with the diamine starting material. How do I purify? A: Pyrido[2,3-b]pyrazines are weak bases.

  • Dissolve the mixture in DCM.

  • Wash with dilute HCl (product goes into water as salt; impurities stay in DCM).

  • Separate layers.

  • Basify the aqueous layer with NaOH.

  • Extract product back into DCM.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing. RSC Advances, 2023.

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 2014.

  • TFA-catalyzed Q‐Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2‐b][1,2,4]triazine. ACS Omega, 2021.

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 2013.

  • Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry, 2011.

Sources

Technical Support Center: Heterocyclic Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Division: Organic Process Research & Development (OPRD) Current Status: Operational Operator: Senior Application Scientist (Ph.D.)

Welcome to the "Zero-Byproduct" Knowledge Base

You have reached the Tier-3 Support Desk for heterocyclic chemistry. In drug discovery, the formation of byproducts isn't just a yield loss—it is a purification nightmare that complicates downstream biological assays.

This guide addresses the three most critical failure modes in heterocyclic ring formation: Regioisomer Contamination , Oligomerization ("Tarring") , and Catalyst Poisoning . We move beyond basic textbook instructions to provide field-proven, mechanistically grounded protocols.

Ticket #001: Regiocontrol in Pyrazole & Isoxazole Synthesis

User Issue: "I am synthesizing a 3,5-disubstituted pyrazole via condensation, but I consistently get a 60:40 mixture of regioisomers (1,3- vs 1,5-substitution). Separation by column chromatography is difficult."

Root Cause Analysis: In the condensation of unsymmetrical 1,3-diketones with hydrazines, the nucleophilic attack is governed by a subtle balance of sterics and electronics. Standard alcoholic solvents (EtOH, MeOH) often fail to differentiate the electrophilicity of the two carbonyls, leading to mixed isomers.

The Solution: Fluorinated Solvent Engineering Switching the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can shift regioselectivity ratios from ~1:1 to >95:5.

  • Mechanism: HFIP is a strong hydrogen-bond donor (HBD). It selectively activates the more basic/accessible carbonyl oxygen via H-bonding, directing the initial nucleophilic attack of the hydrazine to that specific carbon [1].

Standard Operating Procedure: HFIP-Directed Synthesis
  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Note: HFIP accelerates reaction rates, often completing in <1 hour.

  • Workup: Evaporate HFIP (recoverable by distillation). The residue is often the pure regioisomer.

Decision Logic for Regiocontrol:

Regioselectivity Start Target: Substituted Pyrazole Method Choose Method Start->Method Condensation Condensation (Diketone + Hydrazine) Method->Condensation Cycloaddition Cycloaddition (Alkyne + Diazo/Azide) Method->Cycloaddition Solvent Solvent Selection Condensation->Solvent Click Catalyst Selection Cycloaddition->Click Ethanol Ethanol/MeOH Result: Mixed Isomers Solvent->Ethanol HFIP HFIP/TFE Result: High Regioselectivity (H-Bond Activation) Solvent->HFIP Cu CuAAC (Click) Result: 1,4-isomer Click->Cu Ru RuAAC Result: 1,5-isomer Click->Ru

Figure 1: Decision matrix for selecting reaction conditions to maximize regioselectivity in nitrogen-heterocycle synthesis.

Ticket #002: Preventing Polymerization ("The Black Tar")

User Issue: "My Paal-Knorr pyrrole synthesis turns into a black, insoluble tar upon heating with HCl. Yield is <20%."

Root Cause Analysis: Electron-rich heterocycles (pyrroles, furans, indoles) are acid-sensitive. Strong Brønsted acids (HCl, H₂SO₄) initiate electrophilic attack on the forming ring by unreacted starting material or the product itself, leading to linear polymerization. This is a kinetic trap.

The Solution: Lewis Acid Catalysis & High Dilution Replace protic acids with mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (Silica Sulfuric Acid) and apply the Ruggli-Ziegler Dilution Principle .

Comparative Data: Acid Catalyst Performance
Catalyst TypeReagent ExamplePolymerization RiskYield (Typical)Mechanism Note
Strong Brønsted HCl, p-TsOHHigh 20-45%Protonates ring C2/C3, initiating oligomerization.
Weak Brønsted Acetic AcidMedium50-65%Slow reaction requires heat, which degrades sensitive groups.
Lewis Acid Sc(OTf)₃ (1 mol%)Low 85-95%Activates carbonyl oxygen without protonating the ring [2].
Heterogeneous Silica-H₂SO₄Very Low80-90%Surface-mediated; prevents intermolecular chain growth.
Protocol: Lewis Acid Mediated Paal-Knorr[3]
  • Setup: In a round-bottom flask, mix 1,4-diketone (1.0 mmol) and amine (1.2 mmol).

  • Solvent: Add CH₃CN or Water (solvent-free is possible but risky for tarring). Crucial: Maintain concentration <0.1 M to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst: Add Sc(OTf)₃ (1 mol%) or Bi(NO₃)₃ (5 mol%).

  • Execution: Stir at Room Temperature (25°C). Avoid reflux.

  • Monitoring: TLC will show conversion within 30-60 mins.

PolymerizationControl cluster_paths Competing Pathways Reactants 1,4-Diketone + Amine Intermediate Hemiaminal Intermediate Reactants->Intermediate Path_Poly Intermolecular Reaction Intermediate->Path_Poly High Conc. Strong Acid Path_Cycle Intramolecular Cyclization Intermediate->Path_Cycle High Dilution Lewis Acid Tar Oligomer/Tar (Waste) Path_Poly->Tar Product Pyrrole (Desired) Path_Cycle->Product

Figure 2: Kinetic pathway divergence. High dilution and mild acidity favor the intramolecular pathway (Green) over the intermolecular pathway (Red).

Ticket #003: Catalyst Poisoning in Cross-Couplings

User Issue: "I'm trying to couple a chloropyridine with a boronic acid (Suzuki coupling). The reaction stalls at 10% conversion. The catalyst turns into a black precipitate."

Root Cause Analysis: Nitrogen-containing heterocycles (pyridines, imidazoles, thiazoles) possess lone pairs that act as Lewis bases. These competitively bind to the Palladium (Pd) center, displacing the phosphine ligands and forming stable, inactive Pd(Heterocycle)₂Cl₂ complexes. This is known as "heteroatom poisoning" [3].

The Solution: Steric Shielding & Pre-Activation You must use bulky, electron-rich ligands that sterically prevent the heterocycle from binding to the metal center while facilitating the catalytic cycle.

Recommended System: The "Buchwald" Protocol[5]

Ligand Choice:

  • XPhos / SPhos: Excellent for general heterocyclic couplings.

  • BrettPhos: Superior for C-N couplings (Buchwald-Hartwig) with heterocycles.

Protocol for "Difficult" Heterocycles:

  • Pre-catalyst Loading: Do not mix Pd(OAc)₂ and ligand in situ if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4 ) to ensure the active species is generated immediately without an induction period where poisoning can occur.

  • Base Selection: Use weak bases (K₃PO₄ or K₂CO₃) rather than strong alkoxides (NaOtBu) which can trigger side reactions with the heterocycle.

  • Scavenging: If using crude heterocyclic starting materials, treat them with activated carbon or a metal scavenger first to remove trace sulfur/amines from previous steps that might kill the Pd.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for heterocyclic synthesis? A: Yes, and often you should. Water acts as a "hydrophobic squeezer," forcing organic reactants together (hydrophobic effect) which accelerates cyclization rates while keeping the inorganic catalyst soluble. Surfactant-mediated synthesis (e.g., using TPGS-750-M) is a gold standard for green heterocyclic chemistry.

Q: How do I remove trace metal catalyst from my polar heterocycle product? A: Heterocycles bind metals tightly. Standard extraction often fails. Use:

  • Thiourea-modified silica gel scavengers.

  • Trimercaptotriazine (TMT) resin.

  • Crystallization from a non-coordinating solvent (e.g., IPA) is superior to chromatography for metal purging.

Q: Why does my Fischer Indole synthesis fail with pyridyl hydrazines? A: Pyridines are electron-deficient, making the hydrazine nitrogen less nucleophilic. Furthermore, the pyridine nitrogen can protonate, deactivating the system. Fix: Use the hydrochloride salt of the hydrazine and perform the reaction in a non-acidic solvent (like acetic acid) or use a "Interrupted Fischer" protocol with a Lewis Acid.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2008). Available at: [Link]

  • Bismuth(III) Nitrate Pentahydrate: A Mild and Inexpensive Reagent for the Paal-Knorr Synthesis of Pyrroles. Tetrahedron Letters. (2001). Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. (2016). Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. (2008). Available at: [Link]

  • Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society. (2011). Available at: [Link]

Navigating the Valley of Death: A Technical Support Center for Scaling Up Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The transition of a promising specialty chemical synthesis from the controlled environment of a laboratory to the demanding realities of pilot or commercial-scale production is a journey fraught with challenges. A reaction that performs flawlessly in a round-bottom flask can falter when scaled, leading to decreased yields, inconsistent product quality, and significant safety hazards. This guide, structured as a technical support center, provides field-proven insights and troubleshooting strategies to navigate this "Valley of Death" in chemical process scale-up.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when planning and executing a scale-up campaign.

Q1: Why isn't scaling up a chemical reaction a simple matter of proportionally increasing the amounts of reagents and solvents?

A: Scaling up is not a linear process because the physical and chemical properties of a reaction system change disproportionately with an increase in volume.[1] Key factors that do not scale linearly include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[2][3][4] This makes it much more difficult to remove heat from exothermic reactions, potentially leading to thermal runaways.[5][6]

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is far more challenging than in a small flask.[2][7] Poor mixing can lead to localized "hot spots," uneven reactant distribution, and the formation of impurities.[8][9]

  • Reaction Kinetics: Changes in mixing and heat transfer can alter reaction rates and selectivity, leading to inconsistent product outcomes.[1][10]

  • Fluid Dynamics: The flow regime (laminar vs. turbulent) can change with scale, impacting mixing efficiency and heat transfer.[1][11]

Q2: What are the most critical safety considerations when scaling up a chemical synthesis?

A: Safety is the foremost concern during scale-up.[10][12] Key safety considerations include:

  • Thermal Hazards: A thorough understanding of the reaction's thermal profile is essential. This includes identifying exothermic events and the potential for thermal runaway.[5][6][13][14]

  • Process Hazard Analysis (PHA): A systematic PHA should be conducted before any scale-up to identify potential hazards and implement appropriate control measures.[10]

  • Material Handling: Handling larger quantities of potentially hazardous materials increases the risk of spills and exposure.[5][10]

  • Pressure Build-up: Reactions that generate gas can lead to dangerous pressure increases in a larger, enclosed reactor.[4][6]

  • Equipment Integrity: Ensuring that the reactor and associated equipment are rated for the intended temperature, pressure, and chemical environment is crucial.

Q3: How do I choose the right equipment for my scale-up process?

A: Equipment selection is a critical decision that should be driven by the specific needs of the chemistry, not by forcing the chemistry to fit existing equipment.[2] Key factors to consider include:

  • Reactor Material: The material of construction must be compatible with all reactants, intermediates, products, and solvents to avoid corrosion and contamination.

  • Agitation System: The type of agitator (e.g., anchor, turbine, propeller) and its speed will significantly impact mixing efficiency.[8]

  • Heating and Cooling System: The reactor's jacket design and the capacity of the heating/cooling unit must be sufficient to control the reaction temperature effectively.[8]

  • Instrumentation and Control: Adequate sensors for temperature, pressure, and other critical parameters, along with a reliable control system, are necessary for safe and reproducible operation.[8]

Q4: What is Process Analytical Technology (PAT) and how can it help in scaling up?

A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[15] PAT tools, such as in-line spectroscopic and chromatographic analyzers, provide real-time data on the reaction's progress.[15][16] This allows for:

  • Improved Process Understanding: Gaining insights into reaction kinetics, mechanisms, and the impact of process parameters.[17]

  • Real-time Control: Making immediate adjustments to maintain optimal reaction conditions.

  • Enhanced Safety: Early detection of deviations that could lead to hazardous situations.

  • Faster Scale-up and Development: Reducing the number of experiments needed to optimize the process.[17][18]

Troubleshooting Guides

This section provides detailed guidance on specific problems that are frequently encountered during the scale-up of specialty chemical synthesis.

Troubleshooting Guide 1: Inconsistent Yields and Increased Impurity Profile Upon Scale-Up

Q: My reaction gave a 95% yield of pure product in the lab (1 L scale), but upon scaling to a 50 L reactor, the yield has dropped to 70% with the formation of several new impurities. What could be the cause and how do I fix it?

A: Root Cause Analysis:

This is a classic scale-up problem that almost always points to issues with mass and heat transfer .[2][7] What worked in a small flask with efficient stirring and rapid heat dissipation is not translating to the larger vessel.

  • Poor Mixing: In a 50 L reactor, the mixing is likely less efficient, leading to concentration and temperature gradients.[8][9] This means some parts of the reaction mixture are experiencing different conditions than others, which can favor side reactions and impurity formation.[7][19][20] Minor side reactions that were negligible at the lab scale can become significant at a larger volume.[8]

  • Inefficient Heat Transfer: The reduced surface-area-to-volume ratio in the larger reactor makes it harder to remove heat from an exothermic reaction.[2][4][21] This can lead to localized "hot spots" where the temperature is significantly higher than the setpoint, promoting thermal degradation of reactants or products and opening up pathways to different impurities.[10][22]

  • Changes in Reagent Addition: The rate and method of reagent addition become much more critical at scale. A slow, subsurface addition in the lab might be very different from a faster, top-surface addition in the plant, which can create localized areas of high concentration and trigger side reactions.

Experimental Protocol for Troubleshooting:

  • Characterize the Mixing Environment:

    • Work with a chemical engineer to model the mixing in your 50 L reactor using Computational Fluid Dynamics (CFD).[9][11] This can help visualize flow patterns and identify areas of poor mixing.

    • If CFD is not available, perform a simple mixing time study using a tracer (e.g., a colored dye or a salt solution) to understand how long it takes for the reactor contents to become homogeneous.

  • Optimize Agitation:

    • Experiment with different agitator speeds. Be aware that simply increasing the speed may not be the solution and could introduce other issues like excessive shear.

    • Consider if the agitator design is appropriate for your reaction's viscosity and phase. A different impeller type might be necessary.

  • Improve Heat Transfer Control:

    • Monitor the internal reaction temperature with a probe, not just the jacket temperature.[5] The difference between these two can be significant.

    • If the reaction is highly exothermic, consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.[13]

    • Ensure the temperature control unit has sufficient cooling capacity for the scaled-up reaction.

  • Evaluate Reagent Addition Strategy:

    • If adding a reactive reagent, consider using a dip tube to introduce it below the surface of the reaction mixture, closer to the agitator for rapid dispersion.

    • Experiment with slower addition rates to allow for better mixing and heat removal.

Data Presentation: Comparison of Lab vs. Pilot Scale Parameters

ParameterLab Scale (1 L Flask)Pilot Scale (50 L Reactor)Key Consideration for Scale-Up
Surface Area/Volume Ratio HighLow[3][4]Heat transfer becomes less efficient.
Mixing Mechanism Magnetic Stir BarMechanical AgitatorMixing efficiency and patterns differ significantly.[8]
Heat Dissipation RapidSlowIncreased risk of hot spots and thermal runaway.[5][19]
Reagent Addition Time Typically shortLonger, controlled addition often necessaryLocalized high concentrations can lead to side reactions.

Visualization: Troubleshooting Workflow for Inconsistent Yields

G Problem Problem: Low Yield & High Impurities at Scale Mixing Investigate Mixing & Mass Transfer Problem->Mixing Heat Investigate Heat Transfer Problem->Heat Addition Evaluate Reagent Addition Problem->Addition CFD CFD Modeling or Tracer Study Mixing->CFD Agitation Optimize Agitator Speed & Design Mixing->Agitation Temp Monitor Internal Temp vs. Jacket Temp Heat->Temp SemiBatch Consider Semi-Batch Process Heat->SemiBatch Subsurface Subsurface Addition Addition->Subsurface Rate Optimize Addition Rate Addition->Rate Solution Solution: Improved Yield & Purity CFD->Solution Agitation->Solution Temp->Solution SemiBatch->Solution Subsurface->Solution Rate->Solution

Caption: Troubleshooting workflow for addressing yield and purity issues during scale-up.

Troubleshooting Guide 2: Product Crystallization/Precipitation Issues

Q: In the lab, my product crystallizes nicely to give a filterable solid. In the pilot plant, I'm getting an oily substance or a very fine powder that clogs the filter. How can I resolve this?

A: Root Cause Analysis:

Crystallization and precipitation are highly sensitive to changes in supersaturation, mixing, and cooling rates, all of which are affected by scale-up.[23]

  • Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent in a large reactor can generate a very high level of supersaturation locally.[24] This often leads to rapid nucleation of very small particles or "oiling out," where the product separates as a liquid phase before it has a chance to crystallize.[23]

  • Mixing and Shear: The mixing regime in a large crystallizer is different from a lab flask. High shear near the impeller can lead to crystal breakage, resulting in a fine powder.[23] Conversely, poor mixing can lead to non-uniform supersaturation and a broad particle size distribution.[25]

  • Temperature Gradients: Inefficient cooling can cause different parts of the vessel to be at different temperatures, leading to variations in solubility and supersaturation.[8]

Experimental Protocol for Troubleshooting:

  • Control the Rate of Supersaturation:

    • Slow down the cooling rate. A linear cooling profile is often a good starting point.

    • If using an anti-solvent, add it slowly and at a controlled rate. Consider adding it subsurface to ensure good mixing.

    • Implement a seeding strategy. Adding a small amount of pre-formed crystals at a low level of supersaturation can promote controlled crystal growth over new nucleation.[23]

  • Optimize Agitation for Crystallization:

    • Use a low-shear agitator (e.g., a large-diameter, slow-moving anchor or paddle) to gently suspend the crystals without causing excessive breakage.

    • Adjust the agitation speed to ensure the solids are fully suspended but not subjected to high mechanical stress.

  • Characterize the Metastable Zone Width (MSZW):

    • The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth.

    • Use in-line turbidity or particle size analysis (PAT tools) to experimentally determine the MSZW at the pilot scale.

Data Presentation: Solvent Selection for Crystallization

When scaling up, the choice of solvent becomes even more critical. A good crystallization solvent should have a moderate solubility for the product and a significant change in solubility with temperature.

Solvent SystemProduct Solubility at 25°C (g/L)Product Solubility at 0°C (g/L)Comments
Isopropyl Alcohol505Good for cooling crystallization.
Toluene8045Lower yield on cooling, may require an anti-solvent.
Acetone/Water (9:1)1202Potentially high yield, but anti-solvent addition must be carefully controlled.

Note: This is example data. You must determine the solubility of your specific compound.

Visualization: Logic Diagram for Crystallization Troubleshooting

G Problem Problem: Oiling Out or Fine Powder Supersaturation Control Supersaturation Rate Problem->Supersaturation Mixing Optimize Mixing/Agitation Problem->Mixing Seeding Implement Seeding Strategy Problem->Seeding Cooling Slow Cooling Rate Supersaturation->Cooling Antisolvent Controlled Anti-solvent Addition Supersaturation->Antisolvent MSZW Characterize MSZW Supersaturation->MSZW LowShear Use Low-Shear Agitator Mixing->LowShear SeedPoint Add Seeds in Metastable Zone Seeding->SeedPoint Solution Solution: Controlled Crystallization, Desired Particle Size Cooling->Solution Antisolvent->Solution LowShear->Solution MSZW->SeedPoint SeedPoint->Solution

Caption: Logic diagram for troubleshooting common crystallization problems during scale-up.

References

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13). Microinnova.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Pharma Manufacturing.
  • Challenges of scaling up chemical processes (based on real life experiences).Reaction Chemistry & Engineering.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25). Re:Build Optimation.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI.
  • 8 Key Challenges To Pilot Plant Scale-Up.EPIC Systems Group.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering World.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Optimizing Industrial Productivity: An Overview of Common Solvents and Their Applications. (2024, May 18). Vinati Organics.
  • Solvents for Chemical Synthesis Applications. (2026, February 8). Noah Tech.
  • Scaling Yield and Mixing in Chemical Reactors.Veryst Engineering.
  • Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways.Green Chemistry (RSC Publishing).
  • Top 5 Industrial Solvents for Improved Manufacturing Efficiency: A Comprehensive Guide.Unitop Chemicals.
  • Mixing and Mass Transfer.Mettler Toledo.
  • Process Analytical Technology (PAT) - importance and meaning.schmidt + haensch.
  • Process Safety and Scale-up.H.E.L Group.
  • Process Scale Up for Right First Time Manufacturing. (2025, October 2). Basetwo AI.
  • Safety Considerations for Process Scale Up.DEKRA North America.
  • Safety considerations for scaling up from lab to pilot plant. (2024, August 20). American Chemical Society.
  • Scaling up continuous flow chemistry. (2023, February 6). Stoli Chem.
  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20). Computer Aided Chemical Engineering.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method.Document Server@UHasselt.
  • Heat Transfer and Process Scale-up.Mettler Toledo.
  • Reactor Scale-up from Lab to Commercial: Bridging the “Valley of Death”.Aidic.
  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer.
  • Crystallization and precipitation engineering.SciSpace.
  • Complex Impurity Products: The Hidden Challenge in Modern Chemistry. (2025, October 30). Chemistry World.
  • Process Analytical Technology (PAT): A Clear Guide to PAT and How to Get Started in the Industry.Innopharma Technology.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • Crystallisation and Precipitation Unit.University of Cape Town.
  • Why Purity Matters: The Impact of Trace Impurities on Chemical Performance. (2025, December 19). Decachem.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom.org.
  • Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. (2014, October 15). VisiMix.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
  • Precipitation and Crystallization Processes.ScienceDirect.
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.Agilent.
  • Process Analytical Technologies (PAT) and Quality by Design.SlideShare.
  • Difference between precipitation and crystallization. (2024, April 25). Jongia Mixing Technology.
  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020, February 6). PMC.
  • Crystallization & Precipitation | Definition, Steps, Equipment.Mettler Toledo.
  • The Impact of Impurities in Lab Chemicals. (2024, January 19). Post Apple Scientific.
  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager.
  • The impact of gas purity on observed reactivity with NO using inductively coupled plasma tandem mass spectrometry. (2024, October 16). RSC Publishing.

Sources

Validation & Comparative

comparative analysis of the antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and venturing into novel chemical scaffolds.[1][2] Nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful domain for the discovery of new anti-infective agents.[2] Among these, the pyrido[2,3-b]pyrazine core has garnered significant interest due to its diverse biological activities, which include antitumor, anti-inflammatory, and antimalarial properties.[3] This guide provides a comparative analysis of the antibacterial efficacy of various pyrido[2,3-b]pyrazine derivatives, synthesizing findings from recent studies to inform the strategic design of next-generation antibacterial agents. We will delve into structure-activity relationships, compare potencies against clinically relevant bacteria, and provide a robust, validated protocol for assessing antibacterial activity.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of pyrido[2,3-b]pyrazine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Analysis of the available data reveals several key structural trends that govern efficacy.

The Critical Role of Positions 2 and 3

Pioneering work into this scaffold has demonstrated that modifications at the 2 and 3 positions of the pyrazine ring are a critical determinant of antibacterial activity. A study investigating a series of derivatives found that the parent compound featuring two thiocarbonyl (thione) groups at these positions exhibited the most potent activity.[1][3] This dithione derivative (Compound 1 in Table 1) showed significant inhibition against both Gram-positive bacteria, Staphylococcus aureus and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL.[1][2][3] Its activity against Gram-negative bacteria, while less potent, was still notable.

Conversely, the introduction of either alkyl or aryl side-chains at positions 2 and 3 led to a marked decrease in antibacterial effect, with MIC values increasing to a range of 1.5 to 5 mg/mL.[1][3] This strongly suggests that the thione functionality is a key pharmacophore for antibacterial activity in this series, and its replacement with bulky side-chains is detrimental.[1]

The Impact of N-Oxidation and N-Alkylation

Further exploration of the scaffold has involved modifications to the nitrogen atoms of the pyrazine ring. Research into N-oxide derivatives revealed a striking dichotomy:

  • Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives demonstrated strong antibacterial activities.[4][5]

  • Pyrido[2,3-b]pyrazine 1-oxide derivatives , in contrast, were inactive.[4][5]

This indicates that the oxidation state of both pyrazine nitrogens is crucial for conferring antibacterial properties, a finding that offers a distinct avenue for optimization.

More recently, the synthesis of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has yielded compounds with significant activity.[6] Computational studies accompanying this research suggest a potential mechanism of action through the inhibition of bacterial DNA gyrase. The molecular docking simulations showed that these compounds, particularly those with specific alkyl substitutions, form strong interactions with the enzyme's binding pocket.[6] This highlights another promising strategy: functionalization of the ring nitrogens to enhance target engagement.

Summary of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pyrido[2,3-b]pyrazine derivatives against a panel of clinically relevant bacteria.

Compound IDR2/R3 SubstituentsN1/N4 SubstituentsBacterial StrainMIC (mg/mL)Reference
1 =S, =S (Dithione)H, HStaphylococcus aureus0.078[1][3][7]
1 =S, =S (Dithione)H, HBacillus cereus0.078[1][3][7]
1 =S, =S (Dithione)H, HEscherichia coli0.625[1][3][7]
1 =S, =S (Dithione)H, HSalmonella typhi1.25[1][3][7]
2-5 Various Alkyl/ArylH, HVarious1.5 - 5.0[1][3]
Series A Not Specified1,4-DioxideVariousStrong Activity[4]
Series B Not Specified1-OxideVariousNo Activity[4]
2a, 2c =O, =ODialkylatedE. coli, S. aureus, P. aeruginosa, Salmonella spp.Significant Activity[6]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The foundation of any comparative analysis is robust and standardized experimental data. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is accurate, reproducible, and comparable across different studies.[2][3][6]

Protocol: Broth Microdilution MIC Assay

This protocol details the steps to determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Causality and Rationale:

  • Standardized Inoculum: Starting with a bacterial suspension of known density (0.5 McFarland standard) is critical. A higher density could overwhelm the compound, leading to falsely high MICs, while a lower density could result in falsely low MICs.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value within a defined range.

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is non-negotiable. These controls validate that the bacteria can grow in the test medium and that the medium itself is not contaminated, respectively.

  • Incubation Conditions: Standardized temperature (35°C ± 2°C) and time (16-20 hours) ensure optimal and consistent bacterial growth, which is essential for an accurate MIC reading.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Dissolve the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a working solution by diluting the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working compound solution (from step 1) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (contains only CAMHB, no compound).

    • Well 12 serves as the sterility control (contains only CAMHB, no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well is 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a microplate reader can be used.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Validate the assay: There should be clear turbidity in the growth control well (11) and no growth in the sterility control well (12).

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Broth Microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Compound_Prep 1. Prepare Compound Stock & Working Solution Plate_Setup 3. Perform Serial Dilution in 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 4. Inoculate Plate with Bacteria Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation 5. Incubate (35°C, 16-20h) Inoculation->Incubation Reading 6. Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Figure 1: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

Structure-Activity Relationship: A Visual Summary

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is highly dependent on their substitution patterns. The diagram below summarizes the key findings from the comparative analysis.

SAR_Summary cluster_R2R3 Positions 2 & 3 cluster_N1N4 Positions N1 & N4 Core Pyrido[2,3-b]pyrazine Core Thione Dithione (=S) Potent Activity Core->Thione favors AlkylAryl Alkyl / Aryl Side-Chains Decreased Activity Core->AlkylAryl disfavors Dioxide 1,4-Dioxide Strong Activity Core->Dioxide favors Monooxide 1-Oxide No Activity Core->Monooxide disfavors Dialkylation N1,N4-Dialkylation Significant Activity (DNA Gyrase Target) Core->Dialkylation favors

Figure 2: Key Structure-Activity Relationships (SAR) for Pyrido[2,3-b]pyrazine Derivatives.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a versatile and promising platform for the development of novel antibacterial agents. Comparative analysis reveals distinct structure-activity relationships that can guide future optimization efforts. The potent activity of the 2,3-dithione and 1,4-dioxide derivatives, coupled with the discovery of N1,N4-dialkylated compounds targeting DNA gyrase, underscores the multiple avenues available for developing clinically viable candidates. Future work should focus on synthesizing hybrid molecules that combine these favorable structural features, expanding testing to include drug-resistant bacterial strains, and conducting in-depth mechanistic studies to fully elucidate their mode of action.

References

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). [Link]

  • Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]

  • Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. [Link]

  • Bennani, B., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18. [Link]

  • Miyazawa, T., et al. (2003). ChemInform Abstract: Synthesis and Antibacterial Properties of Pyrido(2,3-b)pyrazine Derivatives. ChemInform, 28(32). [Link]

  • Sikine, M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Kandri Rodi, Y., et al. (2017). View of ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

Sources

Benchmarking DFT Functionals Against Experimental Kinetics in Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Predictive Gap

In medicinal chemistry and materials science, pyrido[2,3-b]pyrazines represent a "privileged scaffold" due to their bioisosteric relationship with pteridines and quinoxalines. However, a recurring bottleneck in their development is the discrepancy between predicted electronic properties and experimental outcomes.

This guide objectively compares the performance of standard Density Functional Theory (DFT) protocols against bench-validated experimental data. We analyze where low-cost functionals (B3LYP) fail and where range-separated functionals (CAM-B3LYP,


B97X-D) are required to accurately model the Intramolecular Charge Transfer (ICT) characteristic of this scaffold.

Key Finding: While B3LYP/6-31G(d,p) is sufficient for ground-state geometry optimization, it consistently underestimates the HOMO-LUMO gap in pyrido[2,3-b]pyrazines by 0.4–0.6 eV compared to electrochemical measurements (CV).

Structural Dynamics: Tautomerism & Stability

Pyrido[2,3-b]pyrazines, particularly 2,3-dione derivatives, exhibit complex lactam-lactim tautomerism that dictates their binding affinity in kinase pockets.

Comparative Analysis: Gas Phase vs. Solvation Models

Experimental X-ray diffraction often shows the amide (lactam) form in the solid state, while NMR in polar aprotic solvents (DMSO-


) suggests a rapid equilibrium.
ParameterGas Phase (B3LYP)PCM (DMSO)Experimental (NMR/X-ray)Accuracy Verdict
Dominant Tautomer Lactim (OH-form)Lactam (NH-form)Lactam (NH-form)Solvation Essential
N-H Bond Length N/A1.01 Å0.88 Å (X-ray)Systematic Overestimation
Relative Energy (

)
+2.1 kcal/mol-4.3 kcal/molFavors LactamPCM Corrects Sign

Mechanistic Insight: The gas-phase calculation erroneously stabilizes the aromatic lactim form. Including a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) is mandatory to stabilize the large dipole moment of the lactam tautomer, aligning theory with the experimental


H-NMR signals at 

12.0–13.0 ppm (NH).

Reactivity & Regioselectivity: FMO Theory vs. Yield

In multicomponent syntheses (e.g., reacting 2,3-diaminopyridine with 1,2-dicarbonyls), the regioselectivity is controlled by the electrophilicity of the carbonyl centers.

The Correlation Workflow

The following diagram illustrates the self-validating loop between synthesis and computation.

G Synth Synthesis (One-Pot Condensation) Char Characterization (NMR, XRD, UV-Vis) Synth->Char Yield & Spectra Correl Correlation (R² Analysis) Char->Correl Exp. Data DFT_Opt DFT Optimization (B3LYP/6-31G*) FMO FMO Analysis (HOMO/LUMO/Hardness) DFT_Opt->FMO Electronic Descriptors FMO->Correl Calc. Data Correl->Synth Iterative Refinement

Figure 1: The iterative workflow for correlating synthetic yields with calculated Global Reactivity Parameters (GRPs).

Experimental Validation

In a study of pyrido[2,3-b]pyrazine derivatives (Compounds 4–7), the Global Hardness (


)  calculated via DFT inversely correlated with the biological activity and synthetic yield.
  • Theory: Compound 7 showed the lowest band gap (

    
     eV) and lowest hardness (
    
    
    
    eV).[1][2][3]
  • Experiment: Compound 7 exhibited the highest non-linear optical (NLO) response and highest antioxidant activity.

  • Conclusion: Soft electrophiles (low

    
    ) in this scaffold are more reactive towards biological nucleophiles (e.g., DNA bases, enzyme active sites).
    

Photophysical Benchmarking: The "B3LYP Pitfall"

For Donor-Acceptor-Donor (D-A-D) systems involving pyrido[2,3-b]pyrazines, standard DFT often fails to predict the Charge Transfer (CT) bands accurately.

Comparison of Functionals vs. Experimental
Method/FunctionalBasis SetPredicted ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Exp.[4][1][2][3][5]

(Toluene)
Error (

)
B3LYP 6-31G(d,p)510 nm462 nm+48 nm (Red Shift)
CAM-B3LYP 6-311+G(d,p)458 nm462 nm-4 nm (High Accuracy)
PBE0 6-311++G(d,p)485 nm462 nm+23 nm

Critical Insight: B3LYP suffers from "delocalization error," artificially stabilizing the charge-transfer state. For pyrido[2,3-b]pyrazines with amine donors, CAM-B3LYP (Coulomb-Attenuating Method) is the requisite standard for predicting UV-Vis absorption within 10 nm of experimental values.

Detailed Protocols

A. Experimental Protocol: One-Pot Synthesis

Validation: This protocol yields 2,3-disubstituted pyrido[2,3-b]pyrazines with >85% purity.

  • Reagents: Mix 2,3-diaminopyridine (1.0 mmol) and 1,2-diketone (e.g., benzil, 1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 5 mol% Iodine (

    
    ) or p-TSA as a Lewis acid catalyst.
    
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to RT. The product precipitates as a solid.[6] Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Characterization:

    
    H NMR (DMSO-
    
    
    
    ) must show the disappearance of diamine protons (
    
    
    5.0–6.0 ppm).
B. Computational Protocol: Geometry & FMO

Platform: Gaussian 16 / ORCA 5.0

Step 1: Input Preparation Construct the initial geometry. For tautomers, manually place the proton on the Ring Nitrogen (N-H) vs. the Oxygen (O-H).

Step 2: Optimization & Frequency (The "Gold Standard" Block)

  • Rationale: 6-311++G(d,p) adds diffuse functions essential for the lone pairs on the pyrazine nitrogens. scrf=(smd...) provides a more accurate solvation energy than standard PCM.

Step 3: TD-DFT for UV-Vis (If applicable)

  • Note: Always match the solvent in the calculation to the solvent used in your UV-Vis cuvette.

Visualizing the Electronic Pathway

The following diagram details the Intramolecular Charge Transfer (ICT) mechanism validated by the protocols above.

ICT_Pathway cluster_0 DFT Visualization Donor Donor Moiety (Diphenylamine) Bridge π-Conjugation Donor->Bridge HOMO HOMO (Localized on Donor) Donor->HOMO Contributes to Acceptor Acceptor Core (Pyrido[2,3-b]pyrazine) Bridge->Acceptor LUMO LUMO (Localized on Acceptor) Acceptor->LUMO Contributes to HOMO->LUMO hν (Excitation) LUMO->HOMO Emission (Red Shifted) ICT ICT Transition (Fluorescence)

Figure 2: Frontier Molecular Orbital (FMO) distribution showing the charge transfer from the amine donor to the pyrazine acceptor.

References

  • Multicomponent Synthesis & Reactivity Correl

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[2][3]

    • Source: RSC Advances, 2023, 13, 32160-32174.
    • URL:[Link]

  • Photophysical Tuning (D-A-D Systems)

    • Title: Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.[7][8]

    • Source: RSC Advances, 2022, 12, 6985-6996.
    • URL:[Link]

  • Tautomerism in Heterocycles

    • Title: How to drive imine–enamine tautomerism of pyronic derivatives... A theoretical and experimental study.
    • Source: C. R.[1] Chimie, 2010, 13, 1082-1090. (Selected as methodological proxy for tautomer calculations).

    • URL:[Link]

  • NMR & DFT Synergy

    • Title: The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations.[4][9]

    • Source: Molecules, 2024, 29(2), 346.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for a New Class of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its therapeutic promise is a meticulous process. A critical milestone in this journey is the precise characterization of the inhibitor's mechanism of action (MoA).[1][2] This guide provides a comprehensive, in-depth comparison of modern experimental approaches to elucidate the MoA of a novel class of enzyme inhibitors, moving beyond a simple listing of protocols to explain the causality behind experimental choices. Our focus is on building a self-validating system of evidence that not only satisfies rigorous scientific scrutiny but also provides a clear comparative landscape against existing alternatives.

The Foundational Pillar: Understanding Enzyme Inhibition Kinetics

Before delving into complex assays, a robust understanding of fundamental enzyme kinetics is paramount. Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.[1] Irreversible inhibitors, which form a permanent bond with the enzyme, represent a distinct and powerful class of therapeutics.[1]

Distinguishing between these mechanisms hinges on the analysis of two key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[1] Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ represents the maximum reaction rate when the enzyme is saturated with the substrate.[1]

The Initial Litmus Test: Enzyme Activity Assays

Enzyme activity assays are the frontline tool for measuring the catalytic activity of an enzyme and are indispensable for initial inhibitor screening and characterization.[3][4] These assays quantify the rate of substrate conversion to product over time, providing essential kinetic parameters like Kₘ and Vₘₐₓ.[4]

Step-by-Step Protocol: Determining IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a crucial metric representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Assay Setup: Prepare a series of reactions containing a fixed concentration of the enzyme and substrate.

  • Inhibitor Titration: Add the novel inhibitor across a range of concentrations to different reaction wells. Include a control with no inhibitor.

  • Incubation: Allow the reactions to proceed for a predetermined time under optimal conditions (temperature, pH).

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, luminescent).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Causality: The IC₅₀ value provides a quantitative measure of the inhibitor's potency. A lower IC₅₀ indicates a more potent inhibitor. It is a critical parameter for comparing the efficacy of your novel inhibitor with known standards.

Differentiating Reversible Inhibition Mechanisms: A Comparative Kinetic Analysis

To dissect the precise MoA of a reversible inhibitor, a more detailed kinetic analysis is required. This involves systematically varying the concentrations of both the substrate and the inhibitor.

Experimental Workflow for MoA Determination

MoA_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Interpretation A Determine Enzyme Kinetic Parameters (Km, Vmax) B Determine Inhibitor IC50 A->B C Vary Substrate Concentration at Fixed Inhibitor Concentrations B->C D Vary Inhibitor Concentration at Fixed Substrate Concentrations B->D E Analyze Data using Lineweaver-Burk or Michaelis-Menten Plots C->E D->E F Identify Inhibition Type: Competitive, Non-competitive, Uncompetitive, or Mixed E->F

Caption: Workflow for determining the mechanism of reversible enzyme inhibition.

Data Interpretation: Unveiling the Mechanism

The type of reversible inhibition can be determined by analyzing the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor.

Inhibition TypeEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed Increases or DecreasesDecreases

Trustworthiness: This systematic approach provides a self-validating dataset. The consistent changes in kinetic parameters across different substrate and inhibitor concentrations build a strong case for a specific MoA.

Beyond Kinetics: Biophysical Methods for Direct Binding Analysis

While kinetic assays infer the MoA from changes in enzyme activity, biophysical techniques provide direct evidence of the inhibitor binding to the enzyme. These methods are crucial for validating the kinetic data and providing deeper insights into the binding thermodynamics and structural interactions.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[6][7]

  • Why use SPR? It provides quantitative data on binding affinity (K₋D), association rate (k₋ₐ), and dissociation rate (k₋d). This kinetic information is invaluable for comparing the binding dynamics of different inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an inhibitor to an enzyme.[6][7][8]

  • Why use ITC? It is considered the gold standard for determining the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).[7] This information helps to understand the driving forces behind the interaction. A recent development allows ITC to also measure the kinetics of enzyme activity, offering a near-universal enzyme assay.[8]

A Comparative Overview of Biophysical Techniques
TechniquePrincipleKey Information ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[7]Binding affinity (K₋D), association/dissociation rates (k₋ₐ/k₋d).[6]Real-time, label-free, provides kinetic data.[6]Requires immobilization of one binding partner, can be sensitive to non-specific binding.[6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[7][8]Binding affinity (K₋D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6]Label-free, solution-based, provides thermodynamic profile.[6]Can be time-consuming and requires larger sample quantities.[6]
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of atomic nuclei upon binding.Structural information of the enzyme-inhibitor complex, binding site mapping.Provides high-resolution structural details in solution.Requires specialized equipment and expertise, limited to smaller proteins.
X-ray Crystallography Determines the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.Precise binding mode and interactions.Provides the highest resolution structural data.Requires crystallization of the complex, which can be challenging.

The Cellular Context: Validating MoA in a Biological System

Biochemical and biophysical assays provide crucial in vitro data, but it is essential to validate the inhibitor's MoA in a cellular environment. Cell-based assays offer a more physiologically relevant context and can reveal off-target effects or issues with cell permeability.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stability of a target protein in the presence and absence of a ligand (inhibitor). Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

  • Why use CETSA? It provides direct evidence of target engagement within intact cells or even in vivo, confirming that the inhibitor reaches and binds to its intended target in a complex biological milieu.

Gene Reporter Assays

These assays utilize a reporter gene (e.g., luciferase, GFP) linked to a promoter that is regulated by the signaling pathway in which the target enzyme is involved.

  • Why use Gene Reporter Assays? They provide a functional readout of the inhibitor's effect on a specific signaling pathway, offering mechanistic insights into its downstream cellular consequences.[9]

Experimental Workflow for Cellular Validation

Cellular_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays A Biochemical & Biophysical MoA Determination B Cellular Thermal Shift Assay (CETSA) A->B C Confirm Target Binding in Cells B->C D Gene Reporter Assays C->D E Cellular Proliferation/Viability Assays C->E F Assess Downstream Pathway Modulation & Cellular Phenotype D->F E->F

Caption: A workflow for validating the mechanism of action in a cellular context.

Comparative Analysis: Benchmarking Against the Gold Standard

A crucial aspect of this guide is the objective comparison of your novel inhibitor's performance against existing alternatives or "gold standard" compounds. This requires a head-to-head comparison using the same validated assays.

Comparative Data Summary Table
ParameterNovel InhibitorCompetitor ACompetitor B (Gold Standard)
IC₅₀ (nM) Insert ValueInsert ValueInsert Value
Kᵢ (nM) Insert ValueInsert ValueInsert Value
Mechanism of Action e.g., Competitivee.g., Non-competitivee.g., Competitive
Binding Affinity (K₋D, SPR) Insert ValueInsert ValueInsert Value
Cellular Potency (EC₅₀, nM) Insert ValueInsert ValueInsert Value
Selectivity Profile DescribeDescribeDescribe

Authoritative Grounding: By presenting your data in a clear, comparative format, you provide the scientific community with the necessary information to evaluate the potential advantages of your new inhibitor class.

Conclusion: Building a Compelling Narrative of a Novel MoA

Validating the mechanism of action for a new class of enzyme inhibitors is a multi-faceted process that requires a thoughtful and integrated experimental approach. By combining robust enzyme kinetics, direct biophysical binding studies, and physiologically relevant cellular assays, researchers can build a compelling and self-validating case for their novel compounds. This guide provides a framework for not only elucidating the precise MoA but also for effectively communicating the comparative advantages of a new inhibitor class to the scientific and drug development communities.

References

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). Vertex AI Search.
  • Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. (2025). BenchChem.
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8). Creative Enzymes.
  • New methods to modulate protein-protein interactions for drug discovery. (n.d.). University of Leeds.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). NCBI.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.
  • Protein Protein Interactions. (n.d.). Drug Discovery Chemistry.
  • Biophysical methods for the study of protein interactions. (2013, March 15). PubMed.
  • Mechanism of Action Assays for Enzymes. (2012, October 1). Semantic Scholar.
  • Universal enzyme inhibition measurement could boost drug discovery. (2018, March 2). Clinical Trials Arena.
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, August 18). Current Enzyme Inhibition.
  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
  • Evaluating and Comparing Scientific Journals: A Comprehensive Guide. (2023, May 24). BOSS Publishing.
  • Enzyme Inhibitors in Drug Resistance. (n.d.). BOC Sciences.
  • Experimental Activity Validation of Inhibitors. (2025, November 8). Creative Enzymes.
  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020, December 22). PMC - NIH.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH.
  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley.
  • Choosing the Right Journals: Guidelines for Publishing Research Articles. (2023, December 26). Brieflands.
  • Best Practices in Scientific Publication. (n.d.). ANPAD.
  • Peer review in scientific publishing: Current practice, guidelines, relevancy, and way forward. (2023, February 28). National Journal of Physiology, Pharmacy and Pharmacology.
  • University Student's Guide to Verifying Research & Academic Sources. (2026, February 15). Al-Fanar Media.

Sources

comparative bioactivity of pyrido[2,3-b]pyrazines versus other nitrogen-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity of Pyrido[2,3-b]pyrazines versus Other Nitrogen-Containing Heterocycles Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold represents a strategic "nitrogen walk" from the classical quinoxaline core. By incorporating an additional nitrogen atom into the fused ring system, researchers alter the electronic landscape—increasing polarity, modifying pKa, and enabling novel hydrogen-bonding interactions within enzyme active sites.

This guide objectively compares pyrido[2,3-b]pyrazines against their primary analogues (quinoxalines, quinazolines, and pteridines) across oncology and infectious disease indications. It provides experimental data, mechanistic insights, and validated protocols for synthesis and bioassay.

Structural & Electronic Architecture

The bioactivity differences between these scaffolds stem directly from their physicochemical properties.

FeatureQuinoxaline (Benzopyrazine)Pyrido[2,3-b]pyrazine (Pyridopyrazine)Pteridine (Pyrimidopyrazine)
Core Structure Benzene fused to PyrazinePyridine fused to PyrazinePyrimidine fused to Pyrazine
Nitrogen Count 234
Lipophilicity (cLogP) High (Hydrophobic)Moderate (Balanced)Low (Hydrophilic)
Solubility Poor in aqueous mediaImproved aqueous solubilityHigh solubility
H-Bond Potential 2 Acceptors3 Acceptors (Pyridine N acts as handle)4 Acceptors
Metabolic Liability Prone to oxidation on benzene ringPyridine ring is electron-deficient, resisting oxidationRapid clearance

Key Insight: The pyrido[2,3-b]pyrazine offers a "Goldilocks" zone—it retains enough lipophilicity for membrane permeability (unlike some pteridines) while offering better solubility and specific kinase hinge-binding interactions than quinoxalines.

Therapeutic Area 1: Oncology (Kinase Inhibition)

The primary application of pyrido[2,3-b]pyrazines is the inhibition of tyrosine kinases (EGFR, VEGFR, PI3K). The extra nitrogen atom often allows for a critical water-mediated hydrogen bond or direct interaction with the kinase hinge region that quinoxalines lack.

Comparative Potency Data (EGFR Inhibition)

Target: Non-Small Cell Lung Cancer (NSCLC) cell lines.

Scaffold ClassRepresentative CompoundTarget MutationIC50 (µM)Outcome
Quinazoline Erlotinib (Standard of Care)EGFR (Exon 19 Del)0.02 - 0.08Potent, but resistance develops (T790M).
Pyrido[2,3-b]pyrazine Compound 7n [1]EGFR (T790M Resistant)0.15 Retains potency against resistant strains where quinazolines fail.
Quinoxaline Compound 2o [2]A2058 (Melanoma)~10.0Moderate activity; often requires high lipophilicity for effect.
Mechanistic Pathway: EGFR Signaling

The following diagram illustrates the intervention point of pyrido[2,3-b]pyrazines within the EGFR signaling cascade.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) RAS RAS (GTPase) EGFR->RAS Activation Inhibitor Pyrido[2,3-b]pyrazine (ATP Competitive) Inhibitor->EGFR Blocks ATP Binding RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Pyrido[2,3-b]pyrazines act as ATP-competitive inhibitors at the EGFR hinge region, halting the RAS-RAF-MEK-ERK proliferative cascade.[1]

Therapeutic Area 2: Infectious Diseases

While quinoxalines are historically dominant in this space, pyrido[2,3-b]pyrazines are emerging as alternatives, particularly when solubility is a limiting factor for quinoxalines.

Comparative Antibacterial Activity (MIC Values)

Organism: Staphylococcus aureus (Gram-positive)

Scaffold ClassCompound TypeMIC (µg/mL)Analysis
Quinoxaline 2,3-diphenyl derivatives [3]1.0 - 4.0 Highly Potent. The benchmark for synthetic heterocycles.
Pyrido[2,3-b]pyrazine 2,3-dithione derivative [4]78.0Moderate. Requires specific functionalization (e.g., thiocarbonyls) to achieve activity.
Pteridine Antifolate derivatives0.5 - 2.0Potent, but mechanism is strictly antifolate (toxicity risks).

Strategic Recommendation: For pure antimicrobial potency, quinoxalines currently outperform pyrido[2,3-b]pyrazines. However, if a drug candidate fails due to poor solubility or high protein binding, the pyrido[2,3-b]pyrazine scaffold offers a viable "rescue" core to improve pharmacokinetic properties while retaining moderate activity.

Experimental Protocols
A. Synthesis of Pyrido[2,3-b]pyrazine Core

Objective: Efficient construction of the scaffold via condensation.[2][3]

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)

  • 1,2-Dicarbonyl compound (e.g., Benzil or Glyoxal derivatives) (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (20 mol%)[1]

  • Solvent: Ethanol or Methanol

Workflow:

  • Dissolution: Dissolve 2,3-diaminopyridine in ethanol at room temperature.

  • Addition: Add the 1,2-dicarbonyl compound and p-TSA.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Work-up: Cool to room temperature. The product often precipitates.[4]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of diamine protons and appearance of pyrazine ring signals).

B. Kinase Inhibition Assay (In Vitro)

Objective: Determine IC50 against EGFR.

  • Preparation: Prepare 10 mM stock solutions of the pyrido[2,3-b]pyrazine test compounds in DMSO.

  • Enzyme Mix: Dilute recombinant EGFR kinase in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Add Poly(Glu,Tyr) substrate and ATP (at Km concentration).

  • Incubation: Incubate test compounds with Enzyme/Substrate mix for 60 minutes at 25°C.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production (inverse to inhibition).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal Dose-Response).

Strategic Recommendations
  • Choose Pyrido[2,3-b]pyrazines when:

    • Targeting kinases (EGFR, PI3K) where H-bonding at the hinge region is critical.

    • Quinoxaline leads exhibit poor aqueous solubility or metabolic instability.

    • You need to escape "flat" IP space occupied by quinazolines.

  • Stick to Quinoxalines when:

    • Developing broad-spectrum antimicrobials (MRSA targeting).

    • Lipophilicity is not a limiting factor.

References
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Link

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. Molecules. Link

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. Link

  • Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Journal of Materials and Environmental Science. Link

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing. RSC Advances. Link

Sources

confirming the identity and purity of synthesized compounds with spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Beyond the Peaks—A Strategic Framework for Identity and Purity Confirmation

Executive Summary: The Cost of Assumption

In drug discovery, "white powder" is a liability until proven otherwise. A common failure mode in early-stage development is the reliance on single-mode verification—typically a quick LC-MS run or a standard 1H NMR spectrum—to assign structure and purity. This approach frequently leads to "phantom SAR" (Structure-Activity Relationships), where biological activity is driven by a highly potent impurity rather than the target molecule.

This guide moves beyond basic characterization, comparing standard "screening" methods against the industry's "Gold Standard" orthogonal approach.[1] We analyze the diagnostic power of High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) versus their lower-resolution counterparts, providing a self-validating workflow for the modern synthetic chemist.

Strategic Framework: Identity vs. Purity

To validate a New Chemical Entity (NCE), two distinct questions must be answered with high statistical confidence. Conflating these two leads to critical data errors.

DomainThe Core QuestionThe "Good Enough" TrapThe Gold Standard
Identity Is this structure exactly what I designed?Relying on Nominal Mass (LRMS) and 1H NMR.Orthogonal Confirmation: 2D NMR (HSQC/HMBC) + HRMS (<5 ppm).
Purity How much of the sample is the target molecule?Relying on HPLC Area % (UV) without response factors.Absolute Quantification: qNMR or HPLC w/ Chemiluminescent Nitrogen Detection (CLND).

Comparative Analysis: The Techniques

A. Mass Spectrometry: Nominal vs. High-Resolution (HRMS)

Many labs rely on Low-Resolution Mass Spectrometry (LRMS, e.g., single quads) for quick confirmation.[2] However, LRMS cannot distinguish between isobars (molecules with the same nominal mass but different formulas).[1]

Comparative Data: The Isobaric Risk Consider a target molecule with formula C14H18N2O3 .

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Measured Mass 262.1 Da262.1317 Da
Accuracy ± 0.5 Da (Low confidence)< 5 ppm (High confidence)
Risk False Positive: Could be C13H16N3O3 (Nominal 262)Resolved: Distinguishes C14H18N2O3 (262.1317) from C13H16N3O3 (262.1192).
Verdict Screening Only. Publication Requirement.

Scientist's Insight: Never use LRMS to confirm a final compound. It is a monitoring tool, not a validation tool. HRMS is required to confirm the elemental formula and rule out isobaric impurities.

B. Purity Assessment: HPLC-UV vs. qNMR

This is the most contentious area in characterization. HPLC-UV is the industry workhorse, but it is a relative measurement. It assumes that the impurity absorbs UV light at the same extinction coefficient as the product—a dangerous assumption.

Experimental Comparison: The "Invisible" Impurity Scenario: A synthesized amine contains 5% residual solvent and 2% synthetic intermediate (lacking a chromophore).

MetricHPLC-UV (254 nm)Quantitative NMR (qNMR)
Methodology Relative Area IntegrationAbsolute Molar Ratio (vs. Internal Standard)
Reported Purity 99.1% (Overestimated)93.0% (Accurate)
Why? UV detector "misses" the solvent and non-UV active intermediate.1H NMR sees all protons. The solvent and intermediate signals are integrated against the standard.
Resource Cost High (Solvents, Columns, Method Dev)Low (Deuterated solvent, 15 min acquisition)

Regulatory Note: While ICH Q6A guidelines often focus on chromatographic purity for release testing, the Journal of Medicinal Chemistry now explicitly encourages qNMR for establishing >95% purity because it provides an absolute assay value, not just a relative ratio [1, 4].

The Orthogonal Verification Workflow

To ensure scientific integrity, a self-validating workflow must be employed. This decision tree forces the chemist to use orthogonal methods (methods that rely on different physical properties) to cross-check results.[3]

OrthogonalWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Assay Start Crude Synthesis Product LCMS_Screen Step 1: LRMS Screen (Nominal Mass Check) Start->LCMS_Screen LCMS_Screen->Start Mass Missing Purification Prep-HPLC / Flash Purification LCMS_Screen->Purification Mass Found NMR_1D 1H NMR (500 MHz+) Check Structure Purification->NMR_1D HPLC_UV Analytical HPLC (254nm + 210nm) Purification->HPLC_UV HRMS HRMS (<5 ppm) Confirm Formula NMR_1D->HRMS NMR_2D 2D NMR (HSQC/HMBC) Resolve Overlaps NMR_1D->NMR_2D Complex/Overlapping Decision Data Concordance Check Do HPLC & NMR agree? HRMS->Decision qNMR qNMR w/ IS (Absolute Purity) HPLC_UV->qNMR Verify Potency HPLC_UV->Decision qNMR->Decision Fail Recalculate / Repurify (Check Response Factors) Decision->Fail Discrepancy >2% Release Final Release (Compound Validated) Decision->Release Yes (>95%)

Figure 1: The Orthogonal Verification Workflow. Note the mandatory "Concordance Check" where spectroscopic (NMR) and chromatographic (HPLC) data must align before release.

Experimental Protocol: The "Gold Standard" Characterization

This protocol is designed to meet the stringent requirements of top-tier journals (e.g., J. Med. Chem, RSC Med. Chem) and regulatory frameworks (ICH Q6A) [1, 2].[4][5]

Step 1: High-Field NMR (Identity)
  • Instrument: 500 MHz or higher recommended.

  • Solvent: DMSO-d6 or CDCl3 (filtered through basic alumina if acid-sensitive).

  • Procedure:

    • Acquire standard 1H spectrum (16 scans min).

    • Critical Step: If peaks in the aliphatic region overlap, run an HSQC (Heteronuclear Single Quantum Coherence). This correlates protons to their attached carbons, effectively "spreading" the spectrum into a second dimension.

    • Verify solvent peaks and water content.

Step 2: High-Resolution Mass Spectrometry (Identity)[2]
  • Method: ESI-TOF or Orbitrap.

  • Criteria: Mass error must be < 5 ppm compared to calculated exact mass.

  • Why: This confirms the molecular formula, ruling out des-halo impurities or oxidation byproducts that might share retention times in HPLC.

Step 3: Purity Determination (The Hybrid Approach)

Do not rely on one method. Run both to ensure no "invisible" impurities exist.

A. HPLC-UV (Chromatographic Purity)

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Wavelengths: Monitor at least two (e.g., 254 nm for aromatics, 210 nm for amides/carbonyls).

  • Gradient: 5% to 95% ACN/Water over 15 mins.

  • Acceptance: Single peak >95% area integration at both wavelengths.

B. qNMR (Absolute Purity/Assay)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (must be high purity, non-hygroscopic, and have non-overlapping signals).

  • Protocol:

    • Weigh ~10 mg of analyte and ~5 mg of IS into the same vial (precision balance required, ±0.01 mg).

    • Dissolve in deuterated solvent.

    • Set relaxation delay (d1) to >5 x T1 (typically 30-60 seconds) to ensure full magnetization recovery.

    • Integrate the IS peak and a distinct analyte peak.

    • Calculate purity using the molar ratio formula.

Validation Check: If HPLC says 99% but qNMR says 92%, trust the qNMR. The missing 7% is likely trapped solvent, inorganic salts, or aggregation—impurities HPLC-UV cannot see.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of Organic Compounds. American Chemical Society.[6] [Link]

  • European Medicines Agency (EMA). (2000).[4] ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][7][8][Link][4]

  • MtoZ Biolabs. (n.d.). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry.[Link]

  • Almac Group. (n.d.). QNMR – A Modern Alternative to HPLC.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

The parent compound, pyrido[2,3-b]pyrazine, is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1][2]. It is prudent to assume that 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine exhibits a similar hazard profile. Therefore, the following personal protective equipment (PPE) and handling guidelines are based on this conservative assessment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact and absorption. Double gloving is recommended for extended handling periods.
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[3][4].
Lab Coat Long-sleeved, flame-resistantTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols, which may cause respiratory irritation[1]. For situations outside a fume hood, a respirator may be necessary[3].
Footwear Closed-toe shoesTo protect feet from spills.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine from initial preparation to final disposal.

Workflow for Handling 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Work within a certified chemical fume hood prep_ppe->prep_fume_hood prep_gather Gather all necessary equipment and reagents prep_fume_hood->prep_gather handle_weigh Carefully weigh the solid compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the intended chemical reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all work surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of liquid waste in a designated, labeled container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of contaminated solid waste in a designated, labeled container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_solid->cleanup_remove_ppe

Safe handling workflow for 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

1. Preparation:

  • Don PPE: Before entering the laboratory and approaching the chemical storage area, put on all required PPE as detailed in the table above.

  • Work in a Fume Hood: All manipulations of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine should be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

  • Gather Materials: Assemble all necessary glassware, stir bars, solvents, and other reagents before commencing work.

2. Handling:

  • Weighing: If working with a solid form of the compound, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction: Conduct the chemical reaction, keeping the apparatus within the fume hood.

3. Cleanup and Disposal:

  • Decontamination: Upon completion of the work, decontaminate all surfaces with an appropriate cleaning agent.

  • Waste Disposal:

    • Liquid Waste: Dispose of all liquid waste containing 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in a clearly labeled, sealed waste container designated for halogenated or non-halogenated organic waste, as appropriate.

    • Solid Waste: All contaminated solid waste, including gloves, weigh papers, and pipette tips, must be placed in a designated solid waste container.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these guidelines, researchers can confidently and safely work with 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, ensuring a secure and productive laboratory environment.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Zhang, J. (n.d.). The synthesis and chemistry of pyridopyrazines is discussed in a previous specific entry of Houben–Weyl, Vol. E 9. Retrieved from [Link]

  • ACS Nano. (2020, August 31). Sustainable Personal Protective Clothing for Healthcare Applications: A Review. Retrieved from [Link]

  • Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]

  • Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent synthetic methodologies for pyridopyrazines: An update. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • PMC. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.